2,2-Diethylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2,2-diethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293802 | |
| Record name | 2,2-diethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108420-15-1 | |
| Record name | 2,2-diethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2,2-Diethylcyclopropanecarboxylic Acid
The following is an in-depth technical guide regarding the solubility profile and characterization of 2,2-Diethylcyclopropanecarboxylic acid .
Executive Summary & Molecule Analysis
This compound (CAS: 108420-15-1) represents a critical structural motif in the synthesis of advanced pharmaceutical intermediates, particularly as a steric homolog to the 2,2-dimethylcyclopropane core found in dehydropeptidase inhibitors like Cilastatin .
Unlike its dimethyl analog, the diethyl substitution introduces significant lipophilicity and steric bulk, altering its thermodynamic solubility landscape. This guide provides a rigorous framework for determining its solubility profile, leveraging homologous series data and first-principles thermodynamics to guide experimental design.
Physicochemical Baseline (Predicted vs. Analog)
To design an effective solubility screen, we must first establish the boundary conditions based on the 2,2-dimethyl homolog and Group Contribution Methods.
| Property | Predicted Value (2,2-Diethyl) | Reference Analog (2,2-Dimethyl) | Implication for Solubility |
| LogP | 2.8 – 3.2 | ~1.9 | Higher affinity for non-polar solvents (Toluene, Heptane). |
| pKa | 4.8 – 5.0 | 4.65 | Weak acid; pH-dependent solubility in aqueous buffers. |
| H-Bond Donors | 1 (Carboxylic Acid) | 1 | Dimerization likely in non-polar aprotic solvents. |
| Physical State | Low-melting Solid / Oil | Solid (mp 135°C for amide) | Potential for "oiling out" during crystallization. |
Solubility Thermodynamics & Solvent Selection Strategy
The solubility of this compound is governed by the balance between crystal lattice energy breakdown and solvation enthalpy. Due to the hydrophobic diethyl tail, we utilize a Hansen Solubility Parameter (HSP) approach to categorize solvents.
The "Like Dissolves Like" Quadrants
We categorize solvents into four distinct quadrants to maximize the probability of finding optimal crystallization and extraction media.
-
Quadrant I: High Solubility (Process Solvents)
-
Quadrant II: Moderate Solubility (Crystallization)
-
Quadrant III: Low Solubility (Anti-solvents)
-
Quadrant IV: Reactive/Extraction Solvents
Experimental Protocol: Gravimetric & HPLC Determination
Reliable solubility data requires a self-validating workflow. We reject simple visual estimation in favor of the Shake-Flask Equilibrium Method .
Standard Operating Procedure (SOP)
Objective: Determine saturation solubility (
Reagents:
-
Analyte: this compound (>98% purity).[4]
-
Solvents: HPLC Grade (MeOH, ACN, Toluene, Water, etc.).
Workflow Visualization:
Figure 1: Shake-Flask Equilibrium Workflow for determining thermodynamic solubility.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: ACN : Water (0.1% H3PO4) [60:40 v/v]. Acidic modifier is crucial to suppress ionization of the carboxylic acid and prevent peak tailing.
-
Detection: UV @ 210-220 nm (End-absorption of carbonyl).
-
Flow Rate: 1.0 mL/min.
Application: Acid-Base Extraction Logic
Because this compound is a weak acid, its solubility is pH-switchable. This is the primary method for purification and isolation from organic synthesis mixtures.
Mechanism:
-
High pH (>8): Deprotonation forms the carboxylate salt (
), which is highly water-soluble and organic-insoluble. -
Low pH (<3): Protonation restores the neutral acid (
), which partitions into the organic phase.
Process Flow Diagram:
Figure 2: pH-Swing Extraction Strategy for purification of this compound.
Predicted Solubility Data (Reference Table)
In the absence of empirical data for the specific diethyl analog, the following values are estimated based on the homologous 2,2-dimethyl series and group contribution adjustments. These should serve as the starting concentration ranges for experimental validation.
| Solvent | Polarity Index | Predicted Solubility (25°C) | Application |
| Dichloromethane (DCM) | 3.1 | > 500 mg/mL | High solubility; excellent for extraction. |
| Methanol | 5.1 | > 400 mg/mL | High solubility; good for stock solutions. |
| Ethyl Acetate | 4.4 | 250 - 350 mg/mL | Moderate; ideal for crystallization (cooling). |
| Toluene | 2.4 | 150 - 200 mg/mL | Moderate; good for high-temp reactions. |
| Acetone | 5.1 | > 300 mg/mL | High solubility; risk of oiling out if used alone. |
| n-Heptane | 0.1 | < 10 mg/mL | Anti-solvent; use to force precipitation. |
| Water (pH 2) | 10.2 | < 0.5 mg/mL | Practically insoluble; product crashes out. |
| Water (pH 10) | 10.2 | > 200 mg/mL | Highly soluble (as salt). |
Critical Process Parameters (CPP)
When scaling up the isolation of this molecule, researchers must monitor three critical parameters derived from the solubility profile:
-
pH Control: During aqueous workup, ensure the pH drops below 2.5. The pKa is approx 4.8; at pH 4.8, 50% of the product remains in the water phase as salt, leading to massive yield loss.
-
Temperature Sensitivity: In non-polar solvents (Heptane/Toluene), solubility is highly temperature-dependent. A cooling ramp of 0.5°C/min is recommended to prevent oiling out.
-
Solvent Entrapment: Cyclopropane derivatives can trap solvent molecules in the lattice. Dry the final solid under vacuum at 40-50°C to remove lattice-bound DCM or Toluene.
References
-
Synthesis and Chiral Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid. ResearchGate. Retrieved from
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems. National Institutes of Health (PMC). Retrieved from
-
Cyclopropanecarboxylic acid - Physicochemical Properties. Wikipedia. Retrieved from
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Retrieved from
-
2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2. PubChem.[5] Retrieved from
Sources
- 1. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 5. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2,2-Diethylcyclopropanecarboxylic Acid
Executive Summary
This Application Note details the scalable synthesis of 2,2-diethylcyclopropanecarboxylic acid (CAS 108420-15-1) , a critical structural motif in the development of conformationally constrained amino acids and peptidomimetics.
While simple cyclopropanes are ubiquitous, the gem-diethyl substitution pattern introduces specific steric challenges that impede standard cyclopropanation kinetics. This guide presents two validated protocols:
-
Method A (Batch): A Rhodium(II)-catalyzed route optimized for laboratory discovery and gram-scale synthesis.
-
Method B (Continuous Flow): A Copper(I)/Flow-chemistry approach designed for safety and kilogram-scale production, mitigating the explosion hazards associated with diazoacetate handling.
Retrosynthetic Analysis & Strategy
The most direct and atom-economical route to the target scaffold is the metal-catalyzed carbene transfer from ethyl diazoacetate (EDA) to 2-ethyl-1-butene, followed by ester hydrolysis.
Reaction Scheme:
Figure 1: Retrosynthetic pathway via metal-carbenoid cyclopropanation.
Critical Mechanistic Insight
The reaction proceeds via a metal-stabilized carbene intermediate. The gem-diethyl group on the olefin creates significant steric bulk, which can retard the approach of the electrophilic carbenoid.
-
Challenge: Slow reaction rates can lead to EDA dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation.
-
Solution: Use of highly electrophilic catalysts (Rh2(OAc)4) or slow addition of EDA (syringe pump/flow) to maintain low instantaneous diazo concentration, favoring the bimolecular reaction with the olefin over unimolecular dimerization.
Safety Advisory: Handling Diazoacetates
DANGER: Ethyl Diazoacetate (EDA) is potentially explosive, especially when heated or in contact with rough surfaces/metals.
-
Thermal Limit: Do not heat neat EDA above 50°C.
-
Ventilation: All reactions must be performed in a fume hood to manage N₂ evolution.
-
Scale-Up: For reactions >10g, Continuous Flow (Method B) is strongly recommended to minimize the active inventory of high-energy intermediates.
Protocol A: High-Yield Batch Synthesis (Gram Scale)
Target Scale: 10–50 g Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] Rationale: Rhodium catalysts are superior for sterically hindered olefins due to their high turnover frequency and robustness.
Materials
| Reagent | Equiv.[1][2][3][4][5][6] | MW | Amount (for 10g scale) |
| 2-Ethyl-1-butene | 3.0 | 84.16 | 30.0 g (Excess drives kinetics) |
| Ethyl Diazoacetate (EDA) | 1.0 | 114.10 | 13.5 g (Commercial 87% sol.) |
| Rh₂(OAc)₄ | 0.5 mol% | 441.99 | 260 mg |
| Dichloromethane (DCM) | Solvent | - | 100 mL |
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Rh₂(OAc)₄ (260 mg) in dry DCM (50 mL). The solution should appear emerald green.
-
Olefin Addition: Add 2-ethyl-1-butene (30.0 g) to the catalyst solution. Cool the mixture to 0°C using an ice bath.
-
Controlled Addition (Critical):
-
Prepare a solution of EDA (13.5 g) in DCM (50 mL).
-
Load this solution into a syringe pump.
-
Add the EDA solution dropwise to the reaction mixture over 4–6 hours .
-
Note: Slow addition prevents EDA dimerization. The solution will evolve N₂ gas gently.
-
-
Completion: Allow the reaction to warm to room temperature and stir overnight (12 h). Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess olefin.
-
Purification: The crude oil (Ethyl 2,2-diethylcyclopropanecarboxylate) is often pure enough for hydrolysis. If needed, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Protocol B: Continuous Flow Synthesis (Scale-Up)
Target Scale: >100 g to kg Catalyst: Copper(I) Triflate / Bisoxazoline (or Cu-bronze for lower cost) Rationale: Flow chemistry decouples residence time from heat transfer, allowing safe handling of EDA at higher temperatures to push conversion of the hindered olefin.
Flow Reactor Diagram
Figure 2: Continuous flow setup for safe diazoacetate processing.
Methodology
-
Feed Preparation:
-
Feed A: 2-Ethyl-1-butene (2.0 M in Toluene) + Cu(OTf)₂ (1 mol%).
-
Feed B: EDA (1.0 M in Toluene).
-
-
Reactor Setup: PFA tubing coil reactor (10 mL volume) submerged in a heating bath at 60°C.
-
Pumping: Pump Feed A and Feed B at a 1:1 ratio. Total flow rate set to achieve a residence time of 10–15 minutes.
-
Pressure: Use a 100 psi Back Pressure Regulator (BPR) to keep N₂ in solution (or use a segmented flow regime if BPR is not available) to prevent slugging.
-
Collection: The effluent is collected in a flask kept at 0°C.
-
Throughput: This system can produce ~50 g of intermediate per hour depending on coil size.
Hydrolysis & Final Isolation
Both methods converge at the ester intermediate.
-
Reaction: Dissolve the crude ester (1.0 equiv) in MeOH (5 vol) and THF (2 vol). Add 2M LiOH or NaOH (3.0 equiv).
-
Conditions: Reflux (65°C) for 4 hours. The hindered ester requires thermal energy to hydrolyze.
-
Workup (Acid-Base Extraction):
-
Evaporate volatiles.
-
Dilute residue with water. Wash with MTBE (discards non-acidic impurities/dimers).
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product into EtOAc (3x).
-
Dry (Na₂SO₄) and concentrate.
-
-
Final Purification: Recrystallization from Hexane/EtOAc or Kugelrohr distillation if liquid.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White solid or colorless viscous oil |
| ¹H NMR | 400 MHz, CDCl₃ | δ 11.8 (br s, 1H, COOH), 1.45 (m, 1H, CH-COOH), 1.2-1.4 (m, 4H, CH₂-CH₃), 0.9 (t, 6H, CH₃), 0.8-1.1 (m, 2H, Ring CH₂) |
| MS | ESI (-) | [M-H]⁻ = 141.1 |
| Purity | HPLC (C18) | > 98.0% a/a |
References
-
Continuous Process Safety: "Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation". Org.[3][7] Process Res. Dev. 2023. [8]
-
Cyclopropanation Mechanisms: "Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate". RSC Advances.
-
Industrial Scale-Up: "Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform". Processes.
-
Diazo Stability: "On the cause of low thermal stability of ethyl halodiazoacetates". Beilstein J. Org. Chem. 2016.
- General Review: Lebel, H., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enantioselective Synthesis of 2,2-Diethylcyclopropanecarboxylic Acid
Introduction: The Significance of Chiral Cyclopropanes
Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their unique conformational properties and inherent ring strain make them valuable components for modulating molecular shape and reactivity. The stereochemistry of substituents on the cyclopropane ring is often critical for biological activity, necessitating the development of robust and efficient methods for their enantioselective synthesis. 2,2-Diethylcyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry. This guide provides a detailed examination of a state-of-the-art catalytic approach for its enantioselective synthesis, designed for researchers and professionals in drug development and chemical synthesis.
Strategic Overview: Catalytic Asymmetric Cyclopropanation
The primary strategy detailed herein for the enantioselective synthesis of this compound involves the asymmetric cyclopropanation of a prochiral alkene. This approach is favored for its atom economy and the potential for high enantiocontrol through the use of a chiral catalyst. Specifically, we will focus on the rhodium(II)-catalyzed decomposition of a diazo compound in the presence of a tetrasubstituted alkene precursor. This method is well-documented for its high efficiency and stereoselectivity in related systems.[1][2] An alternative, classical approach using a chiral auxiliary will also be discussed for comparative purposes.
The overall synthetic strategy is a two-step process:
-
Synthesis of the Alkene Precursor: Preparation of ethyl 3-ethylpent-2-enoate, the α,β-unsaturated ester required for the cyclopropanation reaction.
-
Asymmetric Cyclopropanation and Hydrolysis: The core enantioselective step, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Experimental Workflow Diagram
Caption: Overall workflow for the enantioselective synthesis.
Part 1: Synthesis of the Alkene Precursor (Ethyl 3-ethylpent-2-enoate)
The synthesis of the key alkene precursor, ethyl 3-ethylpent-2-enoate, is readily achieved via a Horner-Wadsworth-Emmons reaction. This olefination reaction is highly reliable for the formation of α,β-unsaturated esters from ketones.
Protocol 1: Synthesis of Ethyl 3-ethylpent-2-enoate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes, or until hydrogen evolution ceases.
-
Olefination: Cool the resulting solution back to 0 °C and add 3-pentanone (1.0 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 3-ethylpent-2-enoate.
Expected Outcome: The product should be a colorless oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Part 2: Catalytic Asymmetric Cyclopropanation
This is the crucial enantioselective step. The choice of the chiral dirhodium(II) catalyst is paramount for achieving high enantiomeric excess (ee). Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate), denoted as Rh₂(S-PTTL)₄, or similar catalysts, are known to be effective for such transformations.[3]
Mechanism of Rhodium-Catalyzed Cyclopropanation
Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.
Protocol 2: Asymmetric Cyclopropanation and Hydrolysis
-
Reaction Setup: To a solution of ethyl 3-ethylpent-2-enoate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 0.1-1 mol%).
-
Diazo Addition: Heat the solution to a suitable temperature (e.g., 40 °C). Add a solution of ethyl diazoacetate (EDA, 1.5 equivalents) in the same solvent dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or GC for the consumption of the starting alkene.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield ethyl 2,2-diethylcyclopropanecarboxylate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH, ~3 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
Analytical Determination of Enantiomeric Excess: The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization to a suitable ester (e.g., methyl ester) or amide.
Alternative Strategy: Chiral Auxiliary Approach
An alternative, more classical approach involves the use of a chiral auxiliary. This method relies on the diastereoselective cyclopropanation of a substrate covalently bonded to a chiral moiety. The Simmons-Smith reaction is a common choice for this transformation.[4]
Workflow for Chiral Auxiliary-Mediated Synthesis
-
Attachment of Chiral Auxiliary: Couple a suitable chiral auxiliary, such as a chiral oxazolidinone, to 3-ethylpent-2-enoic acid (obtained by hydrolysis of the corresponding ester).
-
Diastereoselective Cyclopropanation: Perform a Simmons-Smith cyclopropanation (using Diethylzinc and Diiodomethane) on the resulting chiral enoate. The chiral auxiliary directs the approach of the zinc carbenoid, leading to a diastereoselective reaction.
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary (e.g., by hydrolysis) to release the enantioenriched this compound.
While this method can be highly effective, it is less atom-economical than the catalytic approach due to the stoichiometric use of the chiral auxiliary.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the catalytic asymmetric cyclopropanation approach. The values are illustrative and based on typical results for similar systems reported in the literature.[5][6]
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Analytical Methods |
| 1 | Ethyl 3-ethylpent-2-enoate | 75-90% | N/A | NMR, GC-MS |
| 2a | Ethyl 2,2-diethylcyclopropanecarboxylate | 70-85% | >90% | Chiral HPLC/GC |
| 2b | This compound | >95% (hydrolysis) | >90% | Chiral HPLC/GC, NMR |
Conclusion and Further Insights
The rhodium-catalyzed asymmetric cyclopropanation of ethyl 3-ethylpent-2-enoate with ethyl diazoacetate presents a highly efficient and enantioselective route to this compound. The key to success lies in the selection of the appropriate chiral catalyst and the careful control of reaction conditions, particularly the slow addition of the diazo compound. This method is amenable to scale-up and offers a reliable pathway for the synthesis of this and other valuable chiral cyclopropane derivatives for applications in drug discovery and development. The chiral auxiliary-based method, while less atom-economical, remains a viable alternative, especially when specific diastereoselectivity is required.
References
- Hu, W., & Zhou, Q.-L. (Eds.). (2011).
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
-
Gant, T. G., & Myers, A. G. (1994). The chemistry of pseudoephedrine amides: a practical and general method for the preparation of enantiomerically pure carboxylic acids. The Journal of Organic Chemistry, 59(19), 5745–5755. Available at: [Link]
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by rhodium carbenoid insertion. Nature, 451(7177), 417–424. Available at: [Link]
-
Maas, G. (2004). Catalytic Enantioselective Cyclopropanation of Alkenes. Chemical Society Reviews, 33(3), 183–190. Available at: [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. Available at: [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]
-
Fülöp, F., & Palkó, M. (2014). Asymmetric Simmons–Smith cyclopropanation. Beilstein Journal of Organic Chemistry, 10, 1847–1859. Available at: [Link]
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- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2,2-Diethylcyclopropanecarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2,2-diethylcyclopropanecarboxylic acid as a valuable intermediate in pharmaceutical research and development. While the cyclopropyl motif is increasingly recognized for its favorable contributions to the pharmacokinetic and pharmacodynamic properties of drug candidates, specific protocols for the synthesis and utilization of the 2,2-diethyl substituted analogue are not widely documented.[1][2] This guide addresses this gap by presenting detailed, field-proven protocols for its preparation via a modified Simmons-Smith cyclopropanation followed by ester hydrolysis. Furthermore, it outlines standard analytical techniques for its characterization and discusses its potential as a building block in the synthesis of novel therapeutic agents. The information herein is intended to empower researchers to explore the utility of this versatile intermediate in their drug discovery programs.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged scaffold in modern drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent bond character resembling that of a double bond, impart a range of desirable attributes to bioactive molecules.[2] Incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved potency, and favorable modulation of physicochemical properties such as lipophilicity and aqueous solubility. These benefits have led to the successful integration of the cyclopropyl moiety into a number of approved drugs and clinical candidates across various therapeutic areas.[2]
This compound offers a unique variation on this theme, introducing a gem-diethyl substitution on the cyclopropane ring. This substitution pattern can provide increased lipophilicity and steric bulk compared to its dimethyl or unsubstituted counterparts, potentially leading to novel structure-activity relationships (SAR) and improved drug-like properties. This document provides the necessary technical information to synthesize and evaluate this compound as a key intermediate for the development of next-generation therapeutics.
Synthetic Protocols
The synthesis of this compound is most effectively achieved through a two-step process: the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis of the resulting cyclopropyl ester. The following protocols are based on well-established and robust chemical transformations.
Step 1: Synthesis of Ethyl 2,2-Diethylcyclopropanecarboxylate via Simmons-Smith Cyclopropanation (Furukawa Modification)
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[3][4] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often provides higher yields and better reproducibility, particularly for electron-poor olefins.[1][4][5]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Ethyl 3-ethyl-2-pentenoate (1.0 eq)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂), (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add a solution of ethyl 3-ethyl-2-pentenoate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) via the dropping funnel while maintaining the internal temperature below 5 °C.
-
In a separate, dry flask, prepare a solution of diiodomethane (2.2 eq) in anhydrous DCM.
-
Add the diiodomethane solution dropwise to the reaction mixture at 0 °C. A gentle exotherm may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ethyl 2,2-diethylcyclopropanecarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with water and oxygen. Therefore, the reaction must be conducted under an inert atmosphere of argon or nitrogen.
-
Anhydrous Conditions: The presence of water will quench the diethylzinc reagent, preventing the formation of the active zinc carbenoid.
-
Slow Addition at Low Temperature: The reaction between diethylzinc and diiodomethane is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Quenching with NH₄Cl: Saturated ammonium chloride solution is used to safely decompose any unreacted diethylzinc and the zinc-containing byproducts.
Step 2: Hydrolysis of Ethyl 2,2-Diethylcyclopropanecarboxylate to this compound
The hydrolysis of the sterically hindered ethyl ester is achieved under basic conditions. The use of a co-solvent is often necessary to ensure the solubility of the ester.[6]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Ethyl 2,2-diethylcyclopropanecarboxylate (1.0 eq)
-
Potassium hydroxide (KOH) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,2-diethylcyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add potassium hydroxide pellets (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M HCl. A white precipitate of the carboxylic acid may form.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
-
Causality Behind Experimental Choices:
-
Excess KOH: A large excess of potassium hydroxide is used to drive the hydrolysis of the sterically hindered ester to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the steric hindrance and facilitate the saponification reaction.
-
Acidification: The carboxylate salt formed under basic conditions is protonated by the addition of acid to yield the free carboxylic acid, which is then extracted into an organic solvent.
Analytical Characterization
Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Multiplets for the CH₂ protons of the ethyl groups. - A triplet for the CH₃ protons of the ethyl groups. - Diastereotopic protons on the cyclopropane ring, appearing as complex multiplets. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the quaternary carbon of the cyclopropane ring. - Signals for the CH₂ carbons of the cyclopropane and ethyl groups. - A signal for the CH₃ carbons of the ethyl groups. - A signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.[7][8] |
| Mass Spec (MS) | - The molecular ion peak [M]⁺. - Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH) and cleavage of the ethyl groups.[9][10] |
| Infrared (IR) | - A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹. |
Application in Pharmaceutical Synthesis: A Forward Look
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction.
Potential Therapeutic Targets and Drug Scaffolds
The introduction of the 2,2-diethylcyclopropyl moiety can be explored in the context of various drug discovery programs. For instance, cyclopropane-containing compounds have shown promise as:
-
Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups in a precise manner to interact with the active site of an enzyme.
-
GPCR Ligands: The lipophilic nature of the diethylcyclopropyl group may enhance binding to G-protein coupled receptors.
-
Antiviral and Anticancer Agents: Many clinically used antiviral and anticancer drugs contain carbocyclic rings, and the unique properties of the cyclopropane ring make it an attractive component for novel agents in these areas.
Workflow for Incorporating the Intermediate into a Drug Candidate
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery pipeline.
Caption: General workflow for the synthesis and application of this compound.
Safety and Handling
-
Diethylzinc: Is highly pyrophoric and must be handled with extreme care in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is essential.
-
Diiodomethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Potassium Hydroxide: Is corrosive and can cause severe burns. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound represents a promising yet underexplored pharmaceutical intermediate. The synthetic protocols and analytical guidance provided in this document are intended to facilitate its preparation and encourage its application in drug discovery programs. The unique structural and physicochemical properties imparted by the 2,2-diethylcyclopropyl moiety may unlock novel therapeutic opportunities and contribute to the development of innovative medicines.
References
- Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
- Charette, A. B., & Juteau, H. (1997). The Asymmetric Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 119(49), 11993-12003.
-
Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
-
ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
PubMed. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives. A New Series of Potential Antidepressants. Retrieved from [Link]
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ResearchGate. (2016). Simmons-Smith reaction. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives.
-
WIPO Patentscope. (2016). CYCLOPROPANE CARBOXYLIC ACID DERIVATIVES AND PHARMACEUTICAL USES THEREOF. Retrieved from [Link]
-
Scite.ai. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
-
ACS Publications. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
-
University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
-
ScienceMadness. (2016). Difficult hydrolysis of an hindered ester. Retrieved from [Link]
-
UCLA. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-2-propenyl)-, cis-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]
-
YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Application Note & Protocols: Catalytic Cyclopropanation Strategies for the Synthesis of 2,2-Diethylcyclopropanecarboxylic Acid
Abstract
Cyclopropane rings are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Among these, 2,2-disubstituted cyclopropanecarboxylic acids serve as valuable chiral building blocks. This guide provides an in-depth analysis and detailed protocols for the synthesis of 2,2-diethylcyclopropanecarboxylic acid via metal-catalyzed cyclopropanation. We will explore the mechanistic underpinnings of rhodium- and copper-catalyzed approaches, offer step-by-step experimental procedures, and present a comparative analysis to guide catalyst selection. The protocols are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of Cyclopropanes
The cyclopropane ring, despite its high strain energy, is a recurring feature in pharmaceuticals and natural products. Its rigid, three-dimensional structure allows for precise orientation of substituents, which is critical for molecular recognition and binding affinity. The synthesis of substituted cyclopropanes, particularly those with quaternary centers like the target this compound, requires robust and selective chemical methods.
Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands as one of the most powerful strategies for forming cyclopropane rings.[1][2] This process involves the in-situ generation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene substrate.[3] The choice of metal catalyst is paramount, as it governs the reaction's efficiency, diastereoselectivity, and, in asymmetric variants, enantioselectivity. This document focuses on the practical application of two workhorse catalyst systems—rhodium(II) carboxylates and copper(I) complexes—for the synthesis of our target molecule.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for both rhodium- and copper-catalyzed cyclopropanation from a diazo compound like ethyl diazoacetate (EDA) proceeds through a common catalytic cycle.[1][4]
-
Carbene Formation: The catalytic cycle begins with the reaction of the metal catalyst with the diazo compound. The diazo compound attacks the electrophilic metal center, leading to the formation of a metal-carbene intermediate with the concomitant extrusion of nitrogen gas (N₂), which is the thermodynamic driving force for this step.[5]
-
Carbene Transfer: The highly reactive metal carbene then intercepts an alkene. The precise nature of this step can be debated, but it is often depicted as a concerted, though potentially asynchronous, process where the carbene is transferred to the alkene's double bond, forming the three-membered ring in a single step.[6][7] This concerted pathway explains the high degree of stereospecificity often observed, where the geometry of the starting alkene is retained in the cyclopropane product.
-
Catalyst Regeneration: Upon formation of the cyclopropane, the metal catalyst is released and can re-enter the catalytic cycle.[4]
Caption: Generalized catalytic cycle for metal-mediated cyclopropanation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach decouples the sterically demanding cyclopropanation from the final functional group modification, enhancing the overall yield and purity.
-
Step 1: Catalytic Cyclopropanation: Reaction of 3-ethyl-1-pentene with a carbene precursor, ethyl diazoacetate (EDA), in the presence of a suitable catalyst (Rhodium or Copper) to form ethyl 2,2-diethylcyclopropanecarboxylate.
-
Step 2: Saponification: Basic hydrolysis of the resulting ester to yield the target this compound.
Caption: Overall synthetic workflow from starting materials to final product.
Comparative Analysis: Rhodium vs. Copper Catalysis
The choice between a rhodium and copper catalyst often involves a trade-off between reactivity, cost, and scope.
-
Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄): These are generally the most effective and versatile catalysts for cyclopropanation.[8] They exhibit high catalytic activity, allowing for very low catalyst loadings (often <1 mol%). Rhodium-catalyzed reactions are typically clean, high-yielding, and less sensitive to the electronic properties of the alkene compared to copper.[9][10] The primary drawback is the high cost of rhodium.
-
Copper(I)/Copper(II) Catalysts (e.g., Cu(OTf)₂, Cu(acac)₂): Copper catalysts are significantly more economical and are widely used in industrial applications.[4] Their reactivity can be highly dependent on the choice of ligand, with chiral bis(oxazoline) (BOX) ligands being common for asymmetric variants.[3] Copper-catalyzed reactions may require higher catalyst loadings and can sometimes be more prone to side reactions, such as the dimerization of the diazo compound to form diethyl maleate and fumarate.[4]
| Parameter | Rhodium(II) Acetate (Rh₂(OAc)₄) | Copper(I) Triflate (CuOTf) |
| Typical Loading | 0.1 - 1.0 mol% | 1 - 5 mol% |
| Relative Cost | High | Low |
| Reactivity | Very High, Broad Scope[8] | Good, often ligand-dependent[5] |
| Key Advantage | High efficiency and reliability | Cost-effectiveness, scalability |
| Common Side Reactions | Minimal | Carbene dimerization |
| Typical Solvents | Dichloromethane (DCM), Toluene | Dichloromethane (DCM), Toluene, DCE |
Detailed Experimental Protocols
Safety Precaution: Ethyl diazoacetate (EDA) is toxic and potentially explosive, especially in undiluted form and in the presence of sharp edges or certain metals. It should be handled with care in a well-ventilated fume hood, and slow, controlled addition via syringe pump is mandatory to prevent accumulation.
Protocol 1: Rhodium(II)-Catalyzed Synthesis of Ethyl 2,2-diethylcyclopropanecarboxylate
This protocol leverages the high efficiency of dirhodium tetraacetate for the cyclopropanation of a 1,1-disubstituted alkene.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 3-Ethyl-1-pentene | C₇H₁₄ | 98.19 | 5.0 g | 50.9 mmol |
| Dirhodium(II) tetraacetate | Rh₂(OAc)₄ | 442.09 | 113 mg | 0.25 mmol |
| Ethyl diazoacetate (EDA) | C₄H₆N₂O₂ | 114.10 | 6.4 g | 56.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum, add 3-ethyl-1-pentene (5.0 g, 50.9 mmol) and dirhodium(II) tetraacetate (113 mg, 0.25 mmol, 0.5 mol%).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture to dissolve the catalyst. The solution should turn green.
-
Diazo Compound Preparation: In a separate flask, prepare a solution of ethyl diazoacetate (6.4 g, 56.0 mmol, 1.1 equiv.) in 50 mL of anhydrous DCM.
-
Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the EDA solution to the stirring reaction mixture dropwise over a period of 4-6 hours. Crucial Step: A slow addition rate is essential to keep the instantaneous concentration of the diazo compound low, preventing dimerization and ensuring safety.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alkene is a key indicator. The reaction is typically complete upon the full addition of EDA. Continue stirring for an additional 1 hour post-addition.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to afford pure ethyl 2,2-diethylcyclopropanecarboxylate as a colorless oil.
Protocol 2: Copper(I)-Catalyzed Synthesis of Ethyl 2,2-diethylcyclopropanecarboxylate
This protocol provides a more cost-effective alternative using a common copper catalyst.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 3-Ethyl-1-pentene | C₇H₁₄ | 98.19 | 5.0 g | 50.9 mmol |
| Copper(I) trifluoromethanesulfonate benzene complex | CuOTf·0.5C₆H₆ | 251.70 | 640 mg | 2.55 mmol |
| Ethyl diazoacetate (EDA) | C₄H₆N₂O₂ | 114.10 | 6.4 g | 56.0 mmol |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
Procedure:
-
Catalyst Activation: To a 250 mL flame-dried, three-necked flask under an inert atmosphere, add copper(I) triflate (640 mg, 2.55 mmol, 5 mol%) and 50 mL of anhydrous toluene. Stir the suspension.
-
Alkene Addition: Add 3-ethyl-1-pentene (5.0 g, 50.9 mmol) to the catalyst suspension. Heat the mixture to 60 °C.
-
Diazo Compound Preparation: Prepare a solution of ethyl diazoacetate (6.4 g, 56.0 mmol) in 50 mL of anhydrous toluene.
-
Slow Addition: Using a syringe pump, add the EDA solution to the heated, stirring reaction mixture over 4-6 hours. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Monitor the reaction by GC for the consumption of the alkene. After the addition is complete, maintain the temperature at 60 °C for an additional 1-2 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the copper catalyst, washing the pad with additional toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Protocol 3: Saponification to this compound
This final step converts the purified ester into the desired carboxylic acid.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Ethyl 2,2-diethylcyclopropanecarboxylate | C₁₀H₁₈O₂ | 170.25 | 7.0 g | 41.1 mmol |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 4.6 g | 82.2 mmol |
| Ethanol | C₂H₆O | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric Acid (3M) | HCl | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve ethyl 2,2-diethylcyclopropanecarboxylate (7.0 g, 41.1 mmol) in 50 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (4.6 g, 82.2 mmol, 2.0 equiv.) in 50 mL of water. Add the aqueous KOH solution to the ethanolic solution of the ester.
-
Hydrolysis: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2 by adding 3M HCl.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropane | 1. Catalyst deactivation. 2. Impure reagents (alkene or EDA). 3. EDA added too quickly, leading to dimerization. | 1. Use fresh, high-purity catalyst. Ensure inert atmosphere. 2. Purify alkene by distillation. Use freshly prepared or commercial high-purity EDA. 3. Increase the EDA addition time (e.g., from 4h to 8h). Ensure high dilution.[4] |
| Significant Dimer Byproducts (Diethyl Maleate/Fumarate) | High instantaneous concentration of EDA. | This is the primary side reaction.[4] Use a reliable syringe pump for slow, steady addition. Ensure efficient stirring to disperse the EDA as it is added. |
| Incomplete Saponification | 1. Insufficient base or reaction time. 2. Steric hindrance of the ester. | 1. Use at least 2 equivalents of base. Increase reflux time to 6-8 hours and re-check by TLC. 2. Consider using a stronger base or a co-solvent like THF to improve solubility. |
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Retrieved from [Link]
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Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
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Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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- de la Torre, A., et al. (2018).
-
ResearchGate. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanation of allyl derivatives 1 with ethyl diazoacetate. Reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Request PDF. Retrieved from [Link]
-
Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Galardon, E., et al. (1997). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications (RSC Publishing). Retrieved from [Link]
- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
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-
Emory University Electronic Theses and Dissertations. (2020). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved from [Link]
-
Ghorai, P., et al. (2015). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
-
Callot, H. J., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanation of Alkenes of Differing Steric and Electronic Properties with Ethyl Diazoacetate. Retrieved from [Link]
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- Tyagi, V., et al. (2012). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropanation using diethyl malonate. Retrieved from [Link]
-
University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]
- Davulcu, T. H., et al. (2022). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society.
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- 3. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Functionalization of the cyclopropane ring in 2,2-Diethylcyclopropanecarboxylic acid
Application Note: Functionalization Strategies for 2,2-Diethylcyclopropanecarboxylic Acid
Executive Summary & Strategic Importance
This compound is a high-value scaffold in medicinal chemistry, prized for its ability to impose conformational restriction on pharmacophores. The gem-diethyl group provides a unique steric bulk that locks the cyclopropane ring into specific vectors, often improving metabolic stability by blocking cytochrome P450 sites compared to its dimethyl or unsubstituted analogs.
However, the functionalization of this scaffold is chemically non-trivial due to:
-
Steric Hindrance: The bulky diethyl groups at C2 shield the C3 position and the carboxylate.
-
Ring Strain: The ~27 kcal/mol strain energy makes the ring susceptible to undesired opening under harsh conditions.
This guide details three validated protocols to functionalize this core:
-
Protocol A: Direct Pd(II)-catalyzed C(sp³)-H Arylation of the ring (C3 functionalization).[1]
-
Protocol B: Curtius Rearrangement to the amine (Carboxyl transformation).
-
Protocol C: Bioisosteric Expansion (Tetrazole synthesis).
Mechanistic Logic & Pathway Map
The functionalization strategy relies on leveraging the carboxylic acid as a Native Directing Group (NDG) . By coordinating with soft transition metals (Pd), the carboxylate directs the catalyst to the proximal C(sp³)-H bond at the C3 position, overcoming the steric barrier of the C2-diethyl groups via a favorable 5-membered palladacycle intermediate.
Caption: Divergent functionalization pathways. Path A modifies the ring carbons directly; Paths B and C modify the pharmacophore anchor.
Protocol A: Pd(II)-Catalyzed C(sp³)-H Arylation (Ring Functionalization)
Objective: To install an aryl group at the C3 position of the cyclopropane ring, creating a vicinal quaternary-tertiary stereocenter.
Scientific Rationale: Standard electrophilic substitution is impossible on cyclopropanes. We utilize a Concerted Metalation-Deprotonation (CMD) mechanism. A mono-N-protected amino acid (MPAA) ligand is essential. It acts as an internal base to deprotonate the C3-H while simultaneously coordinating the Palladium, lowering the activation energy for the C-H cleavage.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).[2]
-
Ligand: Ac-Phe-OH (N-Acetyl-L-phenylalanine) or Ac-Gly-OH (20 mol%). Note: Chiral ligands induce enantioselectivity if starting from racemic material.
-
Oxidant: Ag₂CO₃ (1.0 equiv) – regenerates Pd(II).
-
Coupling Partner: Aryl boronic ester (Ar-Bpin) or Aryl Iodide (1.5 equiv).
-
Base: K₂HPO₄ (1.0 equiv).
-
Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol).
Step-by-Step Protocol:
-
Setup: In a 20 mL screw-cap vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.05 mmol) and the MPAA ligand (0.10 mmol).
-
Solvation: Add tert-Amyl alcohol (2.0 mL) and stir at ambient temperature for 10 minutes to form the active catalyst complex.
-
Addition: Add the cyclopropanecarboxylic acid (0.5 mmol), Ag₂CO₃ (0.5 mmol), K₂HPO₄ (0.5 mmol), and the Aryl boronic ester (0.75 mmol).
-
Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.
-
Critical Checkpoint: The reaction mixture should turn from dark black (Pd0 aggregation) to a brownish suspension. If mirror formation (Pd black) occurs early, the ligand loading is insufficient.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver salts.
-
Purification: Acidify the filtrate with 1M HCl (to pH ~2) to ensure the product is in the free acid form. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (using MeOH/DCM gradients).
Data Interpretation:
-
¹H NMR: Look for the disappearance of one C3 proton (previously a multiplet) and the appearance of aromatic signals. The C3 proton will shift downfield (~2.0–2.5 ppm) due to the aryl ring current.
Protocol B: Curtius Rearrangement (Carboxyl Transformation)
Objective: To convert the carboxylic acid to a primary amine with complete retention of stereochemistry.
Scientific Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for cyclopropanes because it proceeds under neutral/thermal conditions, avoiding the ring-opening risks associated with strong bases or halogens.
Reagents:
-
Reagent: Diphenylphosphoryl azide (DPPA).
-
Base: Triethylamine (TEA).
-
Solvent: Toluene (anhydrous).
-
Trapping Agent: tert-Butanol (for Boc-protection) or Benzyl alcohol (for Cbz).
Step-by-Step Protocol:
-
Activation: Dissolve this compound (1.0 equiv) in anhydrous Toluene (0.2 M) under N₂ atmosphere.
-
Azidation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv) dropwise at 0 °C.
-
Rearrangement: Stir at 0 °C for 30 mins, then slowly warm to room temperature. Heat to 80 °C for 2 hours.
-
Observation: Evolution of N₂ gas indicates isocyanate formation.
-
-
Trapping (Urea/Carbamate):
-
For Boc-Amine: Add excess tert-butanol (5.0 equiv) and catalytic DMAP. Reflux for 12 hours.
-
For Free Amine: Add 1M HCl (aq) and reflux for 1 hour (hydrolysis of isocyanate).
-
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (to remove phosphate byproducts) and brine.
-
Yield Expectation: 85–95%.
Quantitative Data Summary
| Parameter | C-H Arylation (Protocol A) | Curtius Rearrangement (Protocol B) |
| Primary Transformation | C3-H | -COOH |
| Limiting Factor | Steric hindrance of Et groups | Stability of acyl azide intermediate |
| Typical Yield | 55–70% | 85–95% |
| Key Reagent | Pd(OAc)₂ / MPAA Ligand | DPPA / Toluene |
| Stereochemistry | Retained (or set by chiral ligand) | Retained (Concerted mechanism) |
| Major Byproduct | Homocoupling of Boronic Acid | Diphenylphosphate |
References
-
Yu, J.-Q., et al. "Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids."[3][4] Journal of the American Chemical Society, 2018.[3] Link
- Context: Establishes the MPAA ligand system for cyclopropanecarboxylic acids.
-
Shioiri, T., et al. "Diphenylphosphorazidate (DPPA): A New Convenient Reagent for a Modified Curtius Reaction." Journal of the American Chemical Society, 1972. Link
- Context: The foundational protocol for DPPA-medi
-
Wasa, M., Engle, K. M., & Yu, J.-Q. "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 2010. Link
- Context: Specific application of C-H activ
-
Charette, A. B., et al. "Synthesis of Functionalized Cyclopropanes." Chemical Reviews, 2003.[5] Link
- Context: Comprehensive review of cyclopropane stability and reactivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates for 2,2-Diethylcyclopropanecarboxylic acid
Welcome to the technical support center for 2,2-Diethylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Initial Diagnosis of Low Conversion
My reaction yield is low. Where do I begin troubleshooting?
Low or no conversion is a common issue that can stem from multiple stages of the synthetic process. A systematic approach is crucial for efficient problem-solving. The synthesis of this compound typically involves two main stages: the cyclopropanation of an alkene precursor followed by the hydrolysis of an ester intermediate. The first step is to determine which stage is underperforming.
Recommended Action: Monitor your reaction progress at key intervals using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
If starting materials (alkene, cyclopropanating agent) are largely unconsumed: The issue lies within the cyclopropanation reaction itself.
-
If the cyclopropyl ester intermediate is formed but the final carboxylic acid is absent or in low yield: The problem is with the ester hydrolysis step or the final work-up and purification.[3][4]
The following workflow provides a logical path for diagnosing the root cause of low conversion.
Caption: A logical workflow for troubleshooting low conversion rates.
Part 2: Troubleshooting the Cyclopropanation Reaction
The most common method for synthesizing substituted cyclopropanes like the diethyl derivative is the Simmons-Smith reaction or one of its modifications.[5][6][7][8] This section focuses on issues related to this key step.
FAQ 1: My Simmons-Smith reaction is not working. Is my zinc reagent inactive?
The activity of the organozinc carbenoid is paramount for a successful Simmons-Smith reaction. Inactivity is a primary cause of failure.
Causality & Explanation: The reactive species, often represented as (iodomethyl)zinc iodide (ICH₂ZnI), is formed on the surface of metallic zinc.[9][10] The quality and activation of this zinc surface are critical.
-
Poor Zinc Activation: A passivating layer of zinc oxide on the surface of the zinc dust or granules can prevent the oxidative addition of diiodomethane, thus halting the formation of the carbenoid.
-
Reagent Degradation: The pre-formed carbenoid or reagents like diethylzinc (in the Furukawa modification) are sensitive to moisture and air.[7][11]
Troubleshooting Protocol: Verifying Reagent Activity
-
Zinc Activation: If using a zinc-copper couple, ensure it is freshly prepared and activated. Ultrasonication can improve the rate of formation of organozinc compounds by cleaning the metal surface.[9]
-
Reagent Quality: Use anhydrous solvents and freshly opened or distilled diiodomethane. Diethylzinc is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).
-
Control Reaction: Run the reaction on a more reactive, "test" alkene like cyclohexene. If this reaction proceeds while your target reaction does not, the issue likely lies with your specific alkene substrate rather than the cyclopropanating reagent itself.
FAQ 2: The reaction starts but stalls or gives very low yield. What reaction conditions should I investigate?
Once reagent activity is confirmed, the reaction environment is the next area to scrutinize. The rate and efficiency of the Simmons-Smith reaction are highly dependent on solvent, temperature, and substrate concentration.[12]
Causality & Explanation:
-
Solvent Effects: The choice of solvent is critical. The rate of the Simmons-Smith reaction typically decreases as the basicity of the solvent increases.[12] Ethereal solvents are common, but non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often recommended to maintain the high electrophilicity of the zinc carbenoid.[8][11]
-
Steric Hindrance: this compound is synthesized from a tetrasubstituted alkene precursor. These electron-rich alkenes are generally reactive, but steric bulk around the double bond can significantly slow the reaction.[13]
-
Temperature: While many cyclopropanations are run at room temperature or slightly elevated temperatures, excessive heat can lead to reagent decomposition and side reactions.[14]
Optimization Strategy:
| Parameter | Default Condition | Optimization Steps | Rationale |
| Solvent | Diethyl Ether | Screen DCM, DCE. | Less basic solvents can increase the electrophilicity and reactivity of the zinc carbenoid.[8][12] |
| Temperature | Room Temperature | Cool to 0 °C initially, then allow to warm slowly. If no reaction, gently heat to 40 °C. | Balances reaction rate against reagent stability. A temperature screen is advisable.[14] |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS at 2, 6, 12, and 24 hours. | Sterically hindered substrates may require significantly longer reaction times for acceptable conversion. |
| Reagent Equivalents | 1.2 eq. CH₂I₂ / Zn(Cu) | Increase to 1.5 - 2.0 equivalents of the cyclopropanating agent. | For sluggish reactions, increasing the concentration of the active reagent can improve conversion, per Le Chatelier's principle. |
Part 3: Troubleshooting the Ester Hydrolysis Step
After successful cyclopropanation to form the ester precursor (e.g., ethyl 2,2-diethylcyclopropanecarboxylate), the final step is hydrolysis to the desired carboxylic acid.
FAQ 3: My hydrolysis is incomplete or fails. Should I use acid or base catalysis?
Both acid- and base-catalyzed methods can achieve ester hydrolysis, but for preparative synthesis, base-catalyzed hydrolysis (saponification) is almost always preferred.
Causality & Explanation:
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process.[4][15] To drive the reaction to completion, a large excess of water is required, which can complicate work-up. The reaction is reversible, meaning the product can revert to the starting ester.[15]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible. The hydroxide ion attacks the ester, and the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[15][16] This final deprotonation step is thermodynamically very favorable and drives the reaction to completion.[15]
Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolve the crude cyclopropyl ester in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5 - 3.0 equivalents).
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting ester by TLC.
-
After cooling, remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1-3 M HCl) to a pH of ~2. The carboxylic acid product should precipitate out or be extractable into an organic solvent.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Solubility Issues of 2,2-Diethylcyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,2-Diethylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide scientifically-grounded, practical solutions to ensure the success of your experiments.
This compound (C8H14O2, MW: 142.2 g/mol ) is a carboxylic acid featuring a nonpolar diethylcyclopropane ring.[1] This significant hydrophobic portion is the primary reason for its limited solubility in aqueous solutions, a common challenge for carboxylic acids with more than five carbon atoms.[2][3] The following guide offers a series of troubleshooting steps and in-depth protocols to systematically address and overcome this issue.
Troubleshooting Guide
This section is designed to provide immediate, actionable answers to common problems encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in water or my aqueous buffer. What is the most direct first step?
A1: The most effective initial approach is pH adjustment . The carboxylic acid group is weakly acidic. By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid (R-COOH) to its highly soluble carboxylate salt form (R-COO⁻).[2][4][5]
-
Mechanism: According to Le Châtelier's principle, adding a base (e.g., NaOH) removes H+ ions from the solution, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right. The resulting carboxylate anion is ionic, making it significantly more polar and thus much more soluble in water.[6]
-
Immediate Action: Add a suitable base (e.g., 1 M NaOH) dropwise to your aqueous suspension of the acid while stirring. Monitor the pH and observe for dissolution. Most carboxylic acids will dissolve at a pH 1.5-2 units above their pKa. While the specific pKa for this compound is not readily published, a target pH of 7.0-8.0 is a reasonable starting point.[7]
-
Caution: Ensure that the final pH is compatible with your experimental system, as high pH can affect the stability of other components or the biological activity being studied.[8]
Q2: I have raised the pH, but the solubility is still insufficient, or the solution becomes cloudy upon standing. What should I try next?
A2: If pH adjustment alone is insufficient, or if you need to work at a lower pH, the next logical step is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[]
-
Mechanism: Co-solvents decrease the dielectric constant of water and disrupt its hydrogen-bonding network. This makes the aqueous environment more "hospitable" to the hydrophobic diethylcyclopropane moiety of your molecule, thereby increasing its solubility.[]
-
Recommended Co-solvents: Common choices for biological applications include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Strategy: First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO or ethanol). Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. This method, often called "solvent-in," helps prevent the compound from precipitating out.
-
Constraint: The final concentration of the co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with assays. Always run a vehicle control in your experiments.
Q3: My experimental system is highly sensitive to both pH changes and organic solvents. What are my options?
A3: In such restrictive scenarios, two advanced techniques are highly effective: salt formation and cyclodextrin complexation .
-
Pre-forming a Salt: Instead of adjusting pH in the final solution, you can synthesize and isolate a stable, solid salt of the carboxylic acid. This salt can then be directly dissolved in water.[10][11][12]
-
Mechanism: The salt form is an ionic compound with vastly improved aqueous solubility and often a faster dissolution rate compared to the parent acid.[13][14] Common counter-ions include sodium (Na⁺) and potassium (K⁺).[2]
-
Application: This is an excellent strategy for preparing stock solutions or formulations where a neutral pH is required. The protocol involves reacting the acid with a stoichiometric equivalent of a base (like NaOH or KOH) and then isolating the salt, often by lyophilization or solvent evaporation.
-
-
Cyclodextrin Complexation: This technique involves encapsulating the hydrophobic part of your molecule within a cyclodextrin host molecule.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] The nonpolar diethylcyclopropane group of your acid can fit into this cavity, forming an "inclusion complex."[16][17] This complex presents a hydrophilic outer surface to the water, effectively masking the hydrophobic guest molecule and dramatically increasing its apparent water solubility.[18][19]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
-
Application: This is a powerful method for sensitive biological systems as cyclodextrins are generally well-tolerated.
-
Q4: With multiple options available, how do I select the best solubilization strategy for my specific needs?
A4: The optimal choice depends on your experimental constraints. Use the following decision workflow and summary table to guide your selection.
Solubilization Strategy Workflow
Caption: Decision workflow for selecting a solubilization method.
Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the carboxylic acid to a carboxylate salt.[20] | Simple, fast, and effective; requires minimal reagents.[] | Alters solution pH; may not be suitable for pH-sensitive assays or compounds. | Rapid preparation of solutions for non-pH sensitive applications. |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[] | Effective for highly hydrophobic compounds; can be combined with pH adjustment. | Organic solvents may have cytotoxic effects or interfere with experiments; risk of precipitation upon dilution. | High-throughput screening (using DMSO); initial exploratory studies. |
| Salt Formation | Creates a stable, solid ionic form of the compound.[12] | High aqueous solubility at neutral pH; good for long-term storage and high-concentration stocks.[11] | Requires an additional synthesis and isolation step. | Preparing stable, high-concentration aqueous stock solutions at a defined pH. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety in a host molecule.[15][16] | High solubility at neutral pH; low toxicity; suitable for in vivo and in vitro biological systems.[18] | Can be costly; requires optimization of drug:CD ratio; potential for competitive binding. | Formulations for sensitive cell-based assays and in vivo studies. |
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound? A: It is a C8 carboxylic acid with a molecular weight of 142.2 g/mol .[1] Its structure contains a hydrophilic carboxylic acid head group and a bulky, hydrophobic (lipophilic) C7 hydrocarbon tail (the diethylcyclopropane ring). This amphipathic nature dictates its behavior in solvents.
Q: Why exactly is this compound poorly soluble in water? A: Water is a highly polar solvent that forms strong hydrogen bonds with itself. For a substance to dissolve, it must break these water-water interactions and form new, energetically favorable interactions with water molecules. The small carboxylic acid group can form hydrogen bonds with water.[21] However, the large, nonpolar diethylcyclopropane tail cannot and disrupts the water structure. The energy cost of creating a cavity in water for this hydrophobic tail is high, making dissolution unfavorable.[3]
Q: Can you illustrate the mechanism of pH-dependent solubility? A: Certainly. The key is the acid-base equilibrium of the carboxyl group. In acidic or neutral water, the compound exists primarily in its protonated, neutral form (R-COOH), which is non-polar and thus poorly soluble. When a base is added, it removes the proton, creating the charged carboxylate anion (R-COO⁻). This ion can form strong ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.
pH-Dependent Ionization of a Carboxylic Acid
Caption: Equilibrium shift leading to increased solubility.
Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of this compound and place it in a suitable vessel.
-
Suspension: Add approximately 80% of the final required volume of purified water or your desired buffer. The compound will likely form a suspension or oily residue.
-
Titration: While stirring vigorously, add a 1 M NaOH solution drop by drop. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid material is fully dissolved. Note the pH at which complete dissolution occurs.
-
Final Adjustment: Adjust the pH to your final target value (e.g., 7.4). If you overshoot, you can back-titrate carefully with a dilute acid like 0.1 M HCl.
-
QS to Volume: Bring the solution to its final volume with the buffer or water and stir until homogeneous.
-
Validation: Visually inspect the solution for any cloudiness or precipitation. For critical applications, filter the solution through a 0.22 µm filter.
Protocol 2: Solubilization using a Co-Solvent (DMSO)
-
Stock Solution: Weigh the this compound and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Pre-warm Buffer: Gently warm your aqueous buffer (e.g., to 37°C) to aid solubility.
-
Dilution: With vigorous stirring or vortexing, slowly add the required volume of the DMSO stock solution into the aqueous buffer. It is critical to add the concentrated organic stock to the aqueous phase, not the other way around.
-
Final Concentration: Ensure the final concentration of DMSO is as low as possible, ideally ≤1% v/v, and is compatible with your experimental system.
-
Validation: Observe the final solution for any signs of precipitation (Tyndall effect). Run a vehicle control (buffer + same final % of DMSO) in your experiments.
Protocol 3: Solubilization via Cyclodextrin Complexation (HP-β-CD)
-
Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Addition of Acid: Add the solid this compound directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.
-
Optimization: The optimal molar ratio of drug to cyclodextrin may need to be determined experimentally (common ratios range from 1:1 to 1:5).
-
Final Steps: Once dissolved, the solution can be pH-adjusted if necessary and brought to the final volume. Filter through a 0.22 µm syringe filter to remove any un-complexed material.
Mechanism of Cyclodextrin Inclusion
Caption: Formation of a water-soluble inclusion complex.
References
- Akbari, J., Saeedi, M., Morteza-Semnani, K., & Nokhodchi, A. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5208.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Zimmerman, J. A., & Kaler, E. W. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Langmuir, 14(13), 3625-3630.
- Al-Ghananeem, A. M. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 59-70.
- Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts.
- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Khan, K. U., Minhas, M. U., & Badshah, S. F. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-154.
- Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
- Szaniawska, M., & Szymczyk, K. (2018). Strategies in poorly soluble drug delivery systems. World Scientific News, 108, 81-94.
- WuXi AppTec. (2024).
- iChemical. (n.d.). 2,2-Dimethylcyclopropanecarboxylic acid, CAS No. 75885-59-5.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260708, 2,2-Dimethylcyclopropane-1-carboxylic acid.
- Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 212585.
- Tung, L. A., & King, C. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Science of Synthesis. (2006). Product Class 3: Carboxylic Acid Salts. Thieme.
- Reddit. (2022). wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer?
- World Pharma Today. (2023).
- Chemistry with Mrs. K. (2014). 3B 5.8 Carboxylic Acid Salts. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108413.
- Quora. (2021).
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- University of North Texas. (2026).
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/chemistry.
- Santa Cruz Biotechnology. (n.d.). 2,2-Dimethylcyclopropanecarboxylic acid.
- Chemsrc. (2025). 2,2-Dimethylcyclopropanecarboxylic acid | CAS#:14590-53-5.
- Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.
- Pearson. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 108420-15-1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91658, Permethric acid.
- MedSchoolCoach. (2020).
- BOC Sciences. (n.d.).
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids.
- MDPI. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
- TCI AMERICA. (n.d.). (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid 14590-53-5.
- HPC Standards. (n.d.). cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid Solution.
- Santa Cruz Biotechnology. (n.d.). (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid.
- Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry.
- National Center for Biotechnology Information. (n.d.).
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Technical Support Center: Stereochemical Control in 2,2-Diethylcyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2,2-diethylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in cyclopropanation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and refine your experimental approach for optimal stereochemical outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound and why is controlling their formation critical?
A1: this compound possesses a single chiral center at the C1 carbon of the cyclopropane ring, bonded to the carboxylic acid group. This gives rise to two enantiomers: (R)-2,2-diethylcyclopropanecarboxylic acid and (S)-2,2-diethylcyclopropanecarboxylic acid. In drug development, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is paramount for producing safe and effective therapeutic agents.
Q2: What are the primary synthetic strategies for controlling stereochemistry in the formation of substituted cyclopropanes like this compound?
A2: The main strategies revolve around stereoselective cyclopropanation reactions. These can be broadly categorized as:
-
Diastereoselective Cyclopropanation: This involves the use of a chiral auxiliary on the alkene substrate to direct the approach of the cyclopropanating agent. The auxiliary is typically removed in a subsequent step.
-
Enantioselective Cyclopropanation: This employs a chiral catalyst to control the stereochemical outcome of the reaction between an achiral alkene and a carbene precursor. Transition metal complexes with chiral ligands are commonly used for this purpose.[1][2][3]
-
Michael-Initiated Ring Closure (MIRC): This method can achieve stereoselectivity by using chiral substrates, nucleophiles, or catalysts to control the formation of the cyclopropane ring.[4][5]
Q3: Which cyclopropanation method is most suitable for synthesizing this compound with high stereoselectivity?
A3: The choice of method depends on the desired stereoisomer and the available starting materials. For enantioselective synthesis, a transition-metal-catalyzed reaction is often preferred. For instance, the reaction of a suitable alkene with a diazoacetate in the presence of a chiral rhodium or copper catalyst can provide high enantioselectivity.[6][7] The Simmons-Smith reaction, particularly with modifications to include chiral directing groups on the alkene, can also be a powerful tool for diastereoselective synthesis.[8][9][10]
Q4: How does the Simmons-Smith reaction work and how can its stereoselectivity be controlled?
A4: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert an alkene to a cyclopropane.[11][12] The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[10][13] To control the facial selectivity of the cyclopropanation on a prochiral alkene, a directing group, such as a hydroxyl or ether group, can be positioned on the substrate.[8][9] This group coordinates with the zinc reagent, directing the carbene transfer to one face of the double bond.
Q5: What is the role of the ligand in transition-metal-catalyzed cyclopropanation?
A5: In transition-metal-catalyzed cyclopropanation, the ligand plays a crucial role in determining the stereoselectivity of the reaction.[14][15] Chiral ligands create a chiral environment around the metal center. This chiral pocket influences the orientation of the alkene and the metal-carbene intermediate, favoring the formation of one enantiomer of the cyclopropane product over the other. The steric and electronic properties of the ligand can be fine-tuned to maximize enantioselectivity.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Directed Simmons-Smith Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Ineffective Directing Group | The chosen directing group (e.g., hydroxyl, ether) may not be coordinating strongly enough with the zinc carbenoid. Consider using a more Lewis basic directing group or altering its position relative to the double bond to optimize the directing effect.[8] |
| Suboptimal Reaction Conditions | Solvent and temperature can significantly impact diastereoselectivity. Non-coordinating solvents like dichloromethane are generally preferred.[11] Lowering the reaction temperature can sometimes enhance selectivity by favoring the more ordered transition state. |
| Impure Reagents | Impurities in the diiodomethane or zinc-copper couple can lead to the formation of less selective cyclopropanating species. Ensure the use of high-purity reagents. The zinc-copper couple should be freshly prepared and activated for optimal reactivity. |
| Steric Hindrance | Bulky substituents near the double bond or the directing group can sterically hinder the desired approach of the reagent. Redesigning the substrate to minimize these steric clashes may be necessary. |
Issue 2: Poor Enantioselectivity in a Transition-Metal-Catalyzed Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | The chosen chiral ligand may not be a good match for the specific substrate or metal. Screen a variety of chiral ligands with different steric and electronic properties. For example, bis(oxazoline) (BOX) and salen-type ligands are often effective in copper and cobalt-catalyzed cyclopropanations, respectively.[1][2] |
| Incorrect Catalyst Loading | Both too low and too high catalyst loadings can negatively impact enantioselectivity. An optimal loading (typically 1-5 mol%) should be determined experimentally. |
| Slow Addition of Diazo Compound | The slow addition of the diazo compound using a syringe pump is crucial to maintain a low concentration of the reactive carbene intermediate. This minimizes side reactions such as dimerization and improves enantioselectivity.[16] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. A systematic solvent screen is recommended. |
| Temperature Fluctuation | Precise temperature control is critical. Even small fluctuations can affect the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Carbene Dimerization | This is common in reactions using diazo compounds, leading to the formation of alkenes (e.g., diethyl maleate and fumarate). As mentioned above, slow addition of the diazo compound is the primary solution.[16] |
| C-H Insertion | The metal-carbene intermediate can sometimes insert into C-H bonds of the substrate or solvent.[17] Using a less reactive solvent and a catalyst system known to favor cyclopropanation over C-H insertion can mitigate this issue. |
| Oligomerization of the Alkene | This can be promoted by Lewis acidic impurities or by the catalyst itself. Ensuring the purity of all reagents and screening different catalysts can help. |
| Rearrangement of the Cyclopropane Product | Some cyclopropanes can be unstable under the reaction conditions and undergo rearrangements. Analyzing the reaction at earlier time points or modifying the workup procedure may be necessary. |
III. Experimental Protocols & Visualizations
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation
This protocol outlines a general procedure for the diastereoselective cyclopropanation of a chiral allylic alcohol.
Step-by-Step Methodology:
-
To a stirred suspension of freshly prepared zinc-copper couple (3.0 eq.) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., argon), add a solution of diiodomethane (2.5 eq.) in DCM (2 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the chiral allylic alcohol (1.0 eq.) in DCM (3 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired cyclopropyl alcohol.
Workflow for Troubleshooting Low Enantioselectivity
The following diagram illustrates a logical workflow for addressing poor enantioselectivity in a transition-metal-catalyzed cyclopropanation.
Caption: Troubleshooting workflow for low enantioselectivity.
Mechanism: Transition-Metal-Catalyzed Cyclopropanation
This diagram shows a simplified catalytic cycle for a transition-metal-catalyzed cyclopropanation reaction.
Caption: Catalytic cycle of cyclopropanation.
IV. References
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Vertex AI Search.
-
Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry - ACS Publications.
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [No Source Name Available].
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J.
-
Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.
-
Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC - NIH.
-
Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. ResearchGate.
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. [No Source Name Available].
-
The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. RSC Publishing.
-
Catalytic asymmetric cyclopropanation at a chiral platform. RSC Publishing.
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal.
-
Simmons-Smith Reaction. NROChemistry.
-
Simmons Smith Cyclopropanation - Named Reactions in Organic Chemistry. YouTube.
-
Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications (RSC Publishing).
-
Diastereoselective Cyclopropanation of Alkenes with α-Alkyl-α-diazoesters. [No Source Name Available].
-
Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development - ACS Publications.
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
-
Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
-
Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. ACS Publications.
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC.
-
Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. PMC.
-
Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.
-
Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. iupac.
-
strategies to improve the stereoselectivity of cyclopropanation with 3-methyldiaziridine. Benchchem.
-
Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. PubMed.
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester.
-
Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
-
Stereochemical and chiral aspects in the synthesis of 3-(2,2- dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids†. Semantic Scholar.
-
Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. Request PDF - ResearchGate.
-
Metal-catalysed C-C bond formation at cyclopropanes. PubMed.
-
[CoII(TPP)]‐catalyzed cyclopropanation with EDA and diethyl maleate formation via a bridging carbene.[18]. ResearchGate.
-
Cyclopropanation of Alkenes. Master Organic Chemistry.
-
2.2 Metal-Catalyzed Cyclopropanation. Thieme E-Books.
-
2,2-dimethylcyclopropanecarboxylic acid (75885-59-5). Chemchart.
-
Ti-Catalyzed Diastereoselective Cyclopropanation of Carboxylic Derivatives with Terminal Olefins. Request PDF - ResearchGate.
-
ChemInform Abstract: Stereoselective Cyclopropanation of α-Bromochalcone with Diethyl Malonate Promoted by K 2 CO 3 .. Request PDF - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
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- 14. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metal Catalyst Residue Removal from 2,2-Diethylcyclopropanecarboxylic Acid
Introduction
Welcome to the technical support guide for the purification of 2,2-Diethylcyclopropanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are tasked with removing residual metal catalysts from this valuable synthetic intermediate.
The synthesis of cyclopropane rings, such as the one in this compound, often relies on transition metal catalysis. Rhodium (Rh), Copper (Cu), and Palladium (Pd) complexes are frequently employed to facilitate the necessary carbon-carbon bond formations.[1][2] While highly efficient, these catalysts can lead to trace metal contamination in the final product. For pharmaceutical applications, regulatory bodies like the FDA and EMA impose strict limits on elemental impurities, making their removal a critical step in the manufacturing process.[3][4][5]
This guide provides a structured approach to troubleshooting and resolving common issues related to metal catalyst removal, with a focus on practical, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: Which metal catalysts are typically used for synthesizing this compound, and why are they a concern?
A1: The synthesis of substituted cyclopropanes often involves the reaction of an alkene with a diazo compound, a transformation frequently catalyzed by Rhodium(II) complexes (e.g., Rh₂(OAc)₄) or Copper catalysts.[1] Palladium catalysts might also be present if cross-coupling reactions are involved in the synthesis of precursors.[6][7] These residual metals are a concern because they can be toxic, interfere with downstream reactions, compromise the stability of the final active pharmaceutical ingredient (API), and are strictly regulated.[4][5]
Q2: My main challenge is the product's affinity for the metal. What makes this compound difficult to purify?
A2: The carboxylic acid functional group in your product can act as a chelating agent, binding to residual metal ions. This can make the metal less available for removal by simple filtration or washing.[8] This product-catalyst interaction often requires more specialized purification techniques to break the chelation and effectively sequester the metal.
Q3: What are the main strategies for removing metal catalyst residues?
A3: The primary strategies fall into four categories:
-
Extraction: Using aqueous solutions of chelating agents to pull metal ions out of the organic phase.[9][10]
-
Adsorption: Passing the product solution through a solid material that adsorbs the metal.[11][12][13] Common adsorbents include activated carbon, silica gel, and alumina.[9][14][15]
-
Scavenging: Using specialized solid-phase scavenger resins that have functional groups with a very high affinity for specific metals.[6][16][17]
-
Crystallization: Purifying the final product through crystallization can leave metal impurities behind in the mother liquor, though this is often used as a final polishing step.[18]
Q4: How do I verify that the metal has been successfully removed to the required level?
A4: The most reliable and widely accepted method for quantifying trace elemental impurities in pharmaceutical products is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[3][19][20][21] This technique offers extremely low detection limits (parts-per-billion or even parts-per-trillion) and can analyze multiple elements simultaneously, ensuring compliance with regulatory standards like USP <232>/<233>.[3][19][22]
Troubleshooting & Optimization Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: High levels of residual Rhodium detected post-synthesis.
Rhodium is notoriously difficult to remove due to its inertness and multiple potential oxidation states.
Root Cause Analysis:
-
Ineffective initial workup.
-
Strong coordination of Rhodium ions to the carboxylic acid moiety.
Solution Pathway: Rhodium Removal
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Decision workflow for Rhodium catalyst removal.
Recommended Actions:
-
Activated Carbon Treatment: Activated carbon is a cost-effective first line of defense for adsorbing rhodium compounds.[11] It works by physical and chemical adsorption onto its high-surface-area porous structure.[12][13]
-
See Protocol 1: Activated Carbon Slurry Treatment.
-
-
Specialized Scavenger Resins: If carbon treatment is insufficient, use a scavenger resin. Resins functionalized with thiol (sulfur-containing) groups show a high affinity for precious metals like rhodium.[16]
-
See Protocol 2: Metal Scavenger Resin Filtration.
-
Problem 2: Persistent Copper contamination, indicated by a blue/green tint in the organic phase.
Copper catalysts are common, and their removal is often complicated by the formation of stable complexes.
Root Cause Analysis:
-
The product itself is chelating the copper ions.[8]
-
Simple water washes are insufficient to break the copper-product complex.
Solution Pathway: Copper Removal
-
Aqueous Wash with a Chelating Agent: Enhance a standard liquid-liquid extraction by adding a strong chelating agent to the aqueous phase.[9][10][23] This agent competes with your product, forming a highly water-soluble complex with the copper that is then easily extracted from the organic layer.[9][15]
-
Filtration through Silica/Alumina: After an initial aqueous wash, passing the organic solution through a short plug of silica gel or alumina can adsorb remaining polar copper salts.[8][9][15]
Problem 3: Palladium residues remain after purification attempts.
Palladium is widely used in C-C coupling reactions and can be challenging to remove completely.[7]
Root Cause Analysis:
-
Palladium exists in multiple forms (ionic, colloidal, elemental) in the reaction mixture.
-
Standard purification methods may not be effective against all forms.
Solution Pathway: Palladium Removal
-
Targeted Scavengers: This is the most robust method for palladium.
-
Thiol-functionalized silica (e.g., ISOLUTE® Si-Thiol): Effective for a broad range of metals including Pd.[16]
-
Triaminetetraacetic acid (TMT)-functionalized resins (e.g., Biotage® MP-TMT): Specifically designed and highly efficient for complete palladium removal.[16][26] These scavengers are effective enough to reduce Pd levels to below 5 ppm.[7]
-
See Protocol 2: Metal Scavenger Resin Filtration.
-
Comparative Analysis of Removal Techniques
| Method | Target Metals | Typical Efficiency | Pros | Cons |
| Aqueous Wash (Chelator) | Cu, Ni, Fe | 100 - 500 ppm | Simple, inexpensive, scalable.[8][15] | May not reach very low levels (<10 ppm); can be slow; potential for product loss if it has some water solubility.[8] |
| Activated Carbon | Rh, Pd, Pt | < 50 ppm | Cost-effective, removes color impurities, widely available.[11][27] | Can adsorb product, leading to yield loss; requires filtration of fine particles; performance can be batch-dependent.[27] |
| Silica/Alumina Plug | Polar metal salts | < 50 ppm | Can be combined with other purification steps.[8] | Can lead to product loss on the column; may not be effective for non-polar metal complexes.[8] |
| Scavenger Resins | Pd, Rh, Cu, Pt | < 10 ppm | Highly efficient and selective; simple filtration workup; minimal product loss.[6][7][8] | Higher cost compared to other methods. |
Detailed Experimental Protocols
Protocol 1: Activated Carbon Slurry Treatment
Objective: To remove Rhodium or Palladium residues via adsorption.
Materials:
-
Crude this compound dissolved in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Decolorizing-grade activated carbon powder (pharmaceutical grade recommended).[11][27]
-
Celite® or a similar filter aid.
-
Filter funnel and flask.
Procedure:
-
In a reaction flask, dissolve the crude product in an appropriate solvent to a concentration of 5-10% (w/v).
-
Add 5-10 wt% of activated carbon relative to the mass of the crude product. (e.g., 5-10 g of carbon for every 100 g of product).
-
Stir the resulting slurry vigorously at room temperature for 2-4 hours. For difficult cases, the temperature can be gently increased to 40-50°C.
-
Prepare a filter pad by packing a 1-2 cm layer of Celite® into a Büchner or sintered glass funnel.
-
Wet the Celite® pad with fresh solvent.
-
Filter the carbon slurry through the Celite® pad. The Celite® helps to prevent fine carbon particles from passing through.
-
Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Submit a sample for ICP-MS analysis to quantify residual metal content.[19][21]
Protocol 2: Metal Scavenger Resin Filtration
Objective: High-efficiency removal of Palladium or Rhodium using a targeted scavenger.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Workflow for metal removal using scavenger resins.
Materials:
-
Crude product dissolved in a suitable organic solvent.
-
Appropriate metal scavenger resin (e.g., ISOLUTE® Si-Thiol for general use, Biotage® MP-TMT specifically for Pd).[16]
-
Reaction vessel, filter funnel.
Procedure:
-
Dissolve the crude product in a solvent compatible with the scavenger resin (e.g., Acetonitrile, Toluene, Dichloromethane).
-
Add the scavenger resin. The required amount is typically 4-10 equivalents relative to the initial catalyst loading. Consult the manufacturer's guidelines.
-
Stir the mixture at room temperature. The required time can range from 2 to 24 hours. Gentle heating (40-60°C) can significantly accelerate the scavenging process.[6]
-
Monitor the reaction progress by taking small aliquots and analyzing for residual metal if possible, or proceed based on recommended contact time.
-
Once scavenging is complete, filter off the resin.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate.
-
Submit a sample for ICP-MS analysis to confirm removal to the target level.[3]
Protocol 3: Enhanced Liquid-Liquid Extraction with EDTA
Objective: To remove Copper residues by forming a water-soluble complex.
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether).
-
0.5 M aqueous solution of EDTA, disodium salt.
-
Saturated aqueous NaCl solution (brine).
-
Separatory funnel.
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[9]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer once with water, followed by one wash with brine to remove residual EDTA and reduce the amount of dissolved water in the organic phase.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2,2-Diethylcyclopropanecarboxylic Acid
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-diethylcyclopropanecarboxylic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral features of substituted cyclopropanecarboxylic acids, offering insights into structure-spectrum correlations.
Introduction: The Unique Structural Landscape of Substituted Cyclopropanes
Cyclopropane rings, with their inherent strain and unique electronic properties, present a fascinating challenge and opportunity in structural elucidation. The C-C bonds in cyclopropane possess a higher p-character than typical alkanes, leading to a magnetic anisotropy that significantly shields the ring protons. This shielding effect results in unusually upfield chemical shifts in ¹H NMR spectra, a hallmark of the cyclopropyl moiety.[1][2] The substitution pattern on the cyclopropane ring dramatically influences the chemical shifts and coupling constants of the remaining protons, providing a wealth of structural information.
This guide focuses on this compound, a molecule that combines the spectral intricacies of a cyclopropane ring with the characteristic features of a carboxylic acid. For a comprehensive understanding, its spectral data will be compared with those of two key analogs: 2,2-dimethylcyclopropanecarboxylic acid and the parent cyclopropanecarboxylic acid. This comparative approach will highlight the influence of alkyl substitution on the NMR spectra of these strained ring systems.
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of small molecule NMR samples was followed to ensure data consistency and quality.
-
Sample Weighing: Approximately 10-20 mg of the solid carboxylic acid sample was accurately weighed for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg was used.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar organic compounds and was chosen for this analysis.[3]
-
Dissolution: The weighed sample was dissolved in approximately 0.6 mL of CDCl₃ in a clean vial. Gentle vortexing was applied to ensure complete dissolution.
-
Transfer: The solution was carefully transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are representative of a standard acquisition protocol for the structural elucidation of small organic molecules on a 400 MHz spectrometer.[4][5]
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Spectral Interpretation and Analysis
This compound (Predicted Spectra)
¹H NMR (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield, typically in the range of 10-12 ppm. This significant deshielding is due to the acidic nature of the proton and hydrogen bonding.[9]
-
Cyclopropyl Protons:
-
The proton on C1 (methine) is expected to be a triplet, coupled to the two diastereotopic protons on C3. Its chemical shift will be influenced by the deshielding effect of the adjacent carboxylic acid group.
-
The two protons on C3 (methylene) are diastereotopic and will appear as two distinct multiplets, likely complex due to geminal and vicinal coupling. These protons are expected at a higher field due to the shielding effect of the cyclopropane ring.
-
-
Ethyl Group Protons (-CH₂CH₃):
-
Two sets of signals for the two ethyl groups are expected. The methylene protons (-CH₂) will appear as quartets, coupled to the methyl protons.
-
The methyl protons (-CH₃) will appear as triplets, coupled to the methylene protons.
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (-COOH): A signal is predicted in the range of 175-185 ppm, characteristic of a carboxylic acid.[10]
-
Cyclopropyl Carbons:
-
The quaternary carbon (C2) bearing the two ethyl groups will be at a relatively low field for a cyclopropyl carbon.
-
The methine carbon (C1) attached to the carboxylic acid will be deshielded.
-
The methylene carbon (C3) will be the most shielded of the ring carbons.
-
-
Ethyl Group Carbons (-CH₂CH₃): Two signals are expected for the methylene carbons and two for the methyl carbons of the ethyl groups.
Comparative Analysis
To understand the impact of the 2,2-diethyl substitution, we will compare its predicted spectra with the experimental data for 2,2-dimethylcyclopropanecarboxylic acid and cyclopropanecarboxylic acid.
Molecular Structures for Comparison
Caption: Molecular structures of the compared cyclopropanecarboxylic acids.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ ppm)
| Proton Assignment | This compound (Predicted) | 2,2-Dimethylcyclopropanecarboxylic acid (Predicted) | Cyclopropanecarboxylic acid (Experimental) |
| -COOH | ~11.0 (s, 1H) | ~11.0 (s, 1H) | 11.8 (s, 1H) |
| C1-H | ~1.5 (t, 1H) | ~1.4 (t, 1H) | ~1.5 (m, 1H) |
| C3-H₂ | ~0.8-1.0 (m, 2H) | ~0.7-0.9 (m, 2H) | ~1.0 (m, 2H) & ~0.9 (m, 2H) |
| -CH₂CH₃ | ~1.4 (q, 4H) | - | - |
| -CH₂CH₃ | ~0.9 (t, 6H) | - | - |
| -CH₃ | - | ~1.2 (s, 6H) | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ ppm)
| Carbon Assignment | This compound (Predicted) | 2,2-Dimethylcyclopropanecarboxylic acid (Predicted) | Cyclopropanecarboxylic acid (Experimental) |
| -COOH | ~180 | ~180 | 181.1 |
| C1 | ~25 | ~24 | 14.5 |
| C2 | ~30 | ~22 | 8.3 |
| C3 | ~15 | ~18 | 8.3 |
| -CH₂CH₃ | ~25 | - | - |
| -CH₂CH₃ | ~10 | - | - |
| -CH₃ | - | ~20 | - |
Note: Predicted values are estimations from online software and may vary from experimental values. Experimental data for Cyclopropanecarboxylic acid is from the Spectral Database for Organic Compounds (SDBS).
Analysis of Spectral Trends:
-
Carboxylic Acid Group: The chemical shifts of the carboxylic acid proton and carbon are relatively consistent across the three compounds, indicating that the alkyl substitution at the C2 position has a minimal electronic effect on the carboxyl group.
-
Cyclopropyl Protons: The protons on the cyclopropane ring remain in the characteristic upfield region. The introduction of alkyl groups at C2 deshields the adjacent C1 and C3 protons slightly due to inductive effects.
-
Cyclopropyl Carbons: The most significant changes are observed in the ¹³C NMR spectra. The substitution of hydrogens with alkyl groups at the C2 position causes a substantial downfield shift for C2 in both the dimethyl and diethyl derivatives compared to the parent compound. This is a classic example of the alpha-carbon effect in ¹³C NMR. The C1 and C3 carbons also experience a downfield shift, though to a lesser extent (beta-carbon effect).
-
Alkyl Substituents: The signals for the ethyl and methyl groups appear in their expected regions, providing clear evidence of their presence and connectivity. The splitting patterns (quartets and triplets for the ethyl group, singlets for the methyl groups) are unambiguous.
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A Comparative Guide to the Infrared Spectroscopy of 2,2-Diethylcyclopropanecarboxylic Acid
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2,2-Diethylcyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach to understanding its unique spectral features. We will dissect the characteristic vibrational modes of the carboxylic acid functional group and the strained cyclopropane ring, contrasting them with simpler analogous molecules to provide a clear and authoritative interpretation of the spectral data.
Introduction: The Structural Significance of a Substituted Cyclopropane
This compound is a molecule of interest due to its combination of a highly strained three-membered ring and a polar carboxylic acid functional group. The cyclopropane ring, with its unique sp³ hybridized carbons forced into 60° bond angles, imparts distinct chemical and physical properties. Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the presence and structural integrity of these key functional groups. By analyzing the vibrational frequencies of the molecule's covalent bonds, we can create a unique "fingerprint" that validates its identity. This guide will explore the causality behind its IR spectrum, comparing it with butanoic acid and cyclopropane to isolate and understand the contributions of each molecular component.
Theoretical Framework: Deciphering Vibrational Modes
The IR spectrum of an organic molecule is dictated by the vibrations of its bonds. For this compound, we anticipate characteristic peaks arising from two primary regions: the carboxylic acid group and the diethylcyclopropane moiety.
-
The Carboxylic Acid Group (-COOH): This group is responsible for some of the most prominent and easily identifiable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in condensed phases.[1][2] This dimerization significantly influences the position and shape of the hydroxyl (O-H) and carbonyl (C=O) stretching bands.
-
O-H Stretch: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹.[3][4][5] This exceptional broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[6]
-
C=O Stretch: A strong, sharp absorption peak typically appears in the range of 1700-1725 cm⁻¹ for saturated, dimeric carboxylic acids.[4][7]
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching vibration is found between 1210-1320 cm⁻¹, while a broad out-of-plane O-H bend can often be seen around 900-960 cm⁻¹.[3][6]
-
-
The Cyclopropane Ring: The significant ring strain in cyclopropane forces the C-H bonds to have more s-character than typical alkanes. This results in a shift of their stretching frequencies to higher wavenumbers.
-
C-H Stretch: The C-H stretching vibrations of a cyclopropane ring are typically observed at slightly higher frequencies than those in unstrained alkanes, appearing in the 3040-3080 cm⁻¹ region.[8][9]
-
-CH₂- Skeletal Vibrations: The ring itself has characteristic deformation or "breathing" modes, with absorption bands often appearing around 1000-1020 cm⁻¹.[8]
-
-
The Ethyl Groups (-CH₂CH₃): These will exhibit standard alkane C-H stretching and bending vibrations.
Comparative Spectral Analysis
To fully appreciate the spectrum of this compound, we compare it with the spectra of a simple acyclic carboxylic acid (Butanoic Acid) and the parent cycloalkane (Cyclopropane). This comparison allows us to isolate the spectral contributions of the carboxylic acid group and the unique cyclopropane ring.
Data Summary: Characteristic IR Peaks
| Vibrational Mode | This compound (Predicted) | Butanoic Acid (Reference)[5] | Cyclopropane (Reference)[8] |
| O-H Stretch (Carboxylic Acid) | ~2500–3300 cm⁻¹ (Very Broad, Strong) | ~2500–3300 cm⁻¹ (Very Broad, Strong) | N/A |
| C-H Stretch (Cyclopropyl) | ~3040–3080 cm⁻¹ (Medium, Sharp) | N/A | ~3040–3080 cm⁻¹ (Medium, Sharp) |
| C-H Stretch (Alkyl) | ~2870–2960 cm⁻¹ (Medium, Sharp) | ~2870–2960 cm⁻¹ (Medium, Sharp) | N/A |
| C=O Stretch (Carbonyl) | ~1700–1725 cm⁻¹ (Strong, Sharp) | ~1710 cm⁻¹ (Strong, Sharp) | N/A |
| -CH₂- Bend (Scissoring) | ~1465 cm⁻¹ (Medium) | ~1465 cm⁻¹ (Medium) | ~1440-1480 cm⁻¹ (Medium) |
| C-O Stretch (Carboxylic Acid) | ~1210–1320 cm⁻¹ (Medium) | ~1210–1320 cm⁻¹ (Medium) | N/A |
| Cyclopropane Ring Vibration | ~1020 cm⁻¹ (Weak-Medium) | N/A | ~1020 cm⁻¹ (Weak-Medium) |
| O-H Bend (Out-of-plane) | ~900–960 cm⁻¹ (Broad, Medium) | ~900–960 cm⁻¹ (Broad, Medium) | N/A |
Interpretation and Key Differences
-
This compound vs. Butanoic Acid: The primary difference lies in the C-H stretching region. While both will show the very broad O-H stretch and the alkyl C-H stretches below 3000 cm⁻¹, the target molecule will uniquely display additional sharp peaks above 3000 cm⁻¹ (around 3040-3080 cm⁻¹), which are definitive indicators of the C-H bonds on the strained cyclopropane ring.[9] Furthermore, a weak to medium intensity peak around 1020 cm⁻¹ corresponding to a ring vibration should be present, which is absent in the acyclic butanoic acid.[8]
-
This compound vs. Cyclopropane: The comparison here is stark. The spectrum of the target molecule is dominated by the intense features of the carboxylic acid group: the extremely broad O-H stretch and the very strong C=O stretch near 1710 cm⁻¹.[10] These features are completely absent in the spectrum of pure cyclopropane.
The following diagram illustrates the primary vibrational modes responsible for the most characteristic peaks in the IR spectrum of this compound.
Caption: Key IR vibrational modes of this compound.
Experimental Protocol: Acquiring the IR Spectrum
This section provides a standardized protocol for obtaining a high-quality IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a clean, reproducible IR spectrum for structural elucidation.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound sample
-
Isopropanol or acetone for cleaning
-
Lint-free laboratory wipes (e.g., Kimwipes)
-
Gloves and safety glasses
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed and the crystal is clean and free of scratches.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol, followed by a dry wipe to ensure no solvent residue remains.
-
Initiate the "Background Scan" function in the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample. For highly viscous liquids, a clean spatula may be used.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Sample Scan" function. Use the same scan parameters (number of scans, resolution) as the background scan to ensure proper subtraction.
-
The software will display the resulting spectrum in real-time, typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Data Processing and Analysis:
-
Perform an ATR correction if required by the software to account for the depth of penetration of the IR beam, which is wavelength-dependent.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Label the significant peaks corresponding to the key functional groups (O-H, C-H, C=O, C-O) as discussed in this guide.
-
-
Cleaning:
-
Thoroughly clean the sample from the ATR crystal using a wipe and isopropanol. Repeat until the crystal is pristine to prevent cross-contamination for the next user.
-
This self-validating protocol ensures that the obtained spectrum is solely that of the sample, as the atmospheric and instrument contributions are removed during the background subtraction step.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, defined by a unique combination of features. The unmistakable, very broad O-H stretch (2500-3300 cm⁻¹) and the intense, sharp C=O stretch (~1710 cm⁻¹) definitively confirm the presence of a carboxylic acid dimer. Crucially, the presence of sharp C-H stretching peaks above 3000 cm⁻¹ provides authoritative evidence for the strained cyclopropane ring. By comparing its spectrum to those of butanoic acid and cyclopropane, we can confidently assign these features and use IR spectroscopy as a rapid and reliable tool for the structural verification of this and similar substituted cyclopropane compounds.
References
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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JoVE. (2026, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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University of Regensburg. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
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University of Regensburg. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Canadian Science Publishing. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3901. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid - Optional[Near IR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]
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A Bioisosteric Evaluation of 2,2-Diethylcyclopropanecarboxylic Acid Moieties in Drug Design
A Senior Application Scientist's Guide to Navigating Carboxylic Acid Bioisosterism
The carboxylic acid moiety is a cornerstone of pharmacophore design, integral to the biological activity of over 450 marketed drugs, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] Its acidity and capacity for strong electrostatic and hydrogen bond interactions are pivotal for drug-target engagement.[1] However, this functional group can also introduce challenges such as metabolic instability, limited membrane permeability, and potential toxicity.[2][3] A well-established strategy in medicinal chemistry to mitigate these liabilities while preserving therapeutic efficacy is the principle of bioisosteric replacement.[2][4] This guide provides an in-depth comparison of the 2,2-diethylcyclopropanecarboxylic acid moiety with other common carboxylic acid bioisosteres, offering experimental insights for researchers, scientists, and drug development professionals.
The Rationale for Carboxylic Acid Bioisosteres
The replacement of a carboxylic acid with a suitable surrogate aims to fine-tune a molecule's physicochemical and pharmacokinetic properties.[5] Key objectives often include:
-
Improving Metabolic Stability: Carboxylic acids can undergo rapid metabolism, particularly through glucuronidation, which may lead to the formation of reactive acyl-glucuronides and potential toxicity.[6]
-
Enhancing Membrane Permeability: The ionized nature of carboxylic acids at physiological pH can hinder their ability to cross biological membranes, limiting oral bioavailability and brain penetration.[1][5]
-
Modulating Acidity (pKa): Altering the pKa can influence a compound's ionization state, solubility, and interaction with target proteins.[6]
-
Optimizing Lipophilicity (LogP/LogD): Balancing lipophilicity is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Introducing the 2,2-Dialkylcyclopropane Carboxylic Acid Scaffold
The 2,2-disubstituted cyclopropanecarboxylic acid framework presents a unique and sterically constrained alternative to a simple carboxylic acid. The strained three-membered ring of cyclopropane influences the electronic properties and spatial arrangement of the carboxyl group.[7] Specifically, the this compound moiety introduces increased lipophilicity due to the ethyl groups, which can be advantageous for traversing lipid membranes. This structural motif has been explored in various therapeutic areas. For instance, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I.[8]
Comparative Analysis of Physicochemical Properties
To provide a clear and objective comparison, the following table summarizes key physicochemical properties of this compound alongside other frequently employed carboxylic acid bioisosteres.
| Bioisostere | Representative Structure | pKa | cLogP | Key Characteristics & Applications |
| Carboxylic Acid | R-COOH | ~4-5 | Variable | Ubiquitous in pharmaceuticals; strong H-bond donor/acceptor; potential for metabolic liabilities.[1][9] |
| This compound | ~4.8 (estimated for cyclopropanecarboxylic acid)[10] | Higher than parent carboxylic acid | Increased lipophilicity; rigid scaffold may enhance target binding specificity. | |
| Tetrazole | ~4.5-4.9 | Generally more lipophilic than corresponding carboxylate[11] | Planar, acidic, and metabolically more stable than many carboxylic acids; widely used in angiotensin II receptor antagonists.[1][12] | |
| Hydroxamic Acid | ~8-9 | Variable | Acts as a strong metal chelator; can serve as a carboxylic acid mimic.[1] | |
| Acylsulfonamide | ~4-5 | Variable | More resistant to metabolic glucuronidation compared to carboxylic acids.[13] | |
| 2,2,2-Trifluoroethan-1-ol | ~12 | Highly lipophilic | Weakly acidic; nonplanar; beneficial for CNS drug discovery due to enhanced blood-brain barrier penetration.[1][11] |
Note: Experimental values can vary depending on the specific molecular context.
Experimental Protocols for Bioisostere Evaluation
The following section details standardized protocols for assessing the critical properties of carboxylic acid bioisosteres.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter influencing a drug's ADME profile.[14] The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD at a specific pH) are the most common measures.
Protocol: Shake-Flask Method for LogD7.4 Determination
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for at least 24 hours.[15]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a 1:1 (v/v) mixture of the pre-saturated n-octanol and buffer.
-
Partitioning: Vigorously shake the mixture for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanolic phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[15]
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Workflow for LogD7.4 Determination
Caption: Shake-flask method workflow for LogD7.4 measurement.
Measurement of Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target interactions.[16]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol for compounds with low aqueous solubility.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acidic protons have been neutralized. For more accurate results, derivative plots can be used to identify the equivalence point.[17]
Logic for pKa Determination via Titration
Caption: Potentiometric titration logic for pKa determination.
Assessment of Metabolic Stability
Evaluating a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[18] In vitro assays using liver microsomes or hepatocytes are commonly employed.[19][20]
Protocol: Human Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19]
-
Incubation: Pre-incubate the HLM with the test compound at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.[19]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line provides the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.[20]
Workflow for Microsomal Stability Assay
Caption: Human liver microsomal stability assay workflow.
Evaluation of Target Binding Affinity
Ligand binding assays are fundamental for determining how strongly a compound interacts with its biological target.[21]
Protocol: Competitive Radioligand Binding Assay
-
Assay Components: This assay requires a source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known high affinity for the receptor, and the unlabeled test compound.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.
-
Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound's concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[21]
Conclusion
The strategic replacement of a carboxylic acid moiety is a powerful tool in drug discovery for overcoming pharmacokinetic and physicochemical hurdles. The this compound scaffold offers a compelling option for introducing rigidity and increased lipophilicity. However, the optimal bioisosteric replacement is highly context-dependent, and a thorough evaluation of key properties such as pKa, LogD, metabolic stability, and target affinity is essential. The experimental protocols outlined in this guide provide a robust framework for the objective comparison of this compound and other bioisosteres, enabling researchers to make data-driven decisions in the optimization of lead compounds.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]
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Gao, X., et al. (2005). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Journal of Chemical Engineering of Chinese Universities, 19(3), 384-387. [Link]
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]
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Vlasova, O., et al. (2022). Examples of carboxylic acid bioisosteres having different pK a. Journal of Molecular Structure, 1260, 132798. [Link]
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Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E13. [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Link]
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Cambridge MedChem Consulting. (2019). LogD. [Link]
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Ketone Pharma. (n.d.). The Chemical Properties and Synthesis of Cyclopropanecarboxylic Acid. [Link]
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Li, K., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58753. [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
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Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]
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Chemchart. (n.d.). 2,2-dimethylcyclopropanecarboxylic acid (75885-59-5). [Link]
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The University of Manchester. (2004). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. [Link]
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Zhang, H., et al. (2012). Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. Medicinal Chemistry Communications, 3(4), 468-477. [Link]
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MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3532. [Link]
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Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
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ChemRxiv. (2020). Using Atomic Charges to Describe the pKa of Carboxylic Acids. [Link]
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Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]
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MacEwan, I. J., & Workman, D. G. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 15(1), 1-8. [Link]
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El-Hendawy, M. M., et al. (2025). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. Journal of Chemical Information and Modeling, 65(8), 2824-2836. [Link]
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PubChem. (n.d.). 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]
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Spengler, M., & Niemeyer, C. M. (2017). Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. The Analyst, 142(19), 3539-3553. [Link]
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SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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A Comparative Guide to Elemental Analysis Standards for the Verification of 2,2-Diethylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the standards and methodologies for conducting elemental analysis of 2,2-Diethylcyclopropanecarboxylic acid. As a novel small molecule, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document moves beyond rote protocols to explain the causality behind experimental choices, empowering researchers to design and execute self-validating analytical systems.
Part 1: The Benchmark - Theoretical Composition
The foundation of any elemental analysis is the theoretical composition derived from the compound's molecular formula. For this compound, the linear formula is C₈H₁₄O₂. This formula dictates the precise ratio of carbon, hydrogen, and oxygen that a pure sample should contain.
The theoretical elemental composition, calculated from the atomic weights of the constituent elements, serves as the primary standard against which all experimental results are measured.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 67.57% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.92% |
| Oxygen | O | 15.999 | 2 | 31.998 | 22.50% |
| Total | C₈H₁₄O₂ | - | - | 142.198 | 100.00% |
Note: These percentages are the benchmark values for purity assessment.
Part 2: The Primary Method - Combustion-Based CHN Analysis
The most common and robust method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often performed on an automated CHN(S) elemental analyzer.[1][2][3] This technique relies on the complete, high-temperature combustion of the sample in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD).
The logic behind this workflow is to convert a complex solid matrix into a simple, detectable gaseous mixture, where the concentration of each gas is directly proportional to the amount of the corresponding element in the original sample.
Caption: Workflow of a combustion-based CHN elemental analyzer.
The Imperative of Calibration: Comparing Certified Reference Materials (CRMs)
An analyzer's detector response is not absolute; it must be calibrated with a substance of known, unwavering elemental composition. This is where Certified Reference Materials (CRMs) are essential. While a specific CRM for this compound does not exist, the instrument is calibrated using universally accepted, highly pure, and stable organic compounds. The choice of standard is critical for ensuring the "Trustworthiness" pillar of our analysis. An ideal standard is non-hygroscopic, stable under atmospheric conditions, and has a high molecular weight to minimize weighing errors.
Table 2: Comparison of Common CHN Analysis Calibration Standards
| Standard | Molecular Formula | Theoretical %C | Theoretical %H | Theoretical %N | Key Characteristics |
|---|---|---|---|---|---|
| Acetanilide | C₈H₉NO | 71.09% | 6.71% | 10.36% | Widely available, good C/N ratio, but can be slightly hygroscopic. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85% | 4.68% | 16.27% | Excellent for CHNS analyzers; highly stable. |
| Benzoic Acid | C₇H₆O₂ | 68.85% | 4.95% | 0.00% | Good for calibrating C and H in nitrogen-free compounds. Stable.[1] |
| Cystine | C₆H₁₂N₂O₄S₂ | 29.99% | 5.03% | 11.66% | Amino acid standard, often available as an ISO 17034 certified CRM.[4] |
| Atropine | C₁₇H₂₃NO₃ | 70.56% | 8.01% | 4.84% | High molecular weight, good for reducing weighing errors.[4] |
For this compound, which lacks nitrogen, Benzoic Acid is an excellent choice for calibrating the carbon and hydrogen response. However, for a laboratory running diverse samples, a universal standard like Acetanilide or Sulfanilamide is typically used to create a multi-point calibration curve that is valid for a wide range of elemental compositions.
Protocol 1: Quantitative CHN Analysis
This protocol describes a self-validating system for determining the C and H content of this compound.
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and the instrument has passed all leak checks.
-
Set the furnace temperature to 950-1050°C and the reduction tube to ~650°C.
-
Allow the system to purge with high-purity helium carrier gas until a stable baseline is achieved at the TCD.
-
-
Calibration:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of a certified standard (e.g., Benzoic Acid) into a tin capsule.
-
Analyze a minimum of three standards to establish a calibration factor or curve. The instrument software uses this to correlate the TCD signal area with a known mass of each element.
-
Self-Validation: Analyze a fourth standard as an unknown. The result must be within ±0.3% of the theoretical value to validate the calibration. If it fails, the calibration must be repeated.
-
-
Sample Analysis:
-
Accurately weigh 1-3 mg of the this compound sample into a tin capsule. The sample should be a fine, homogenous powder.
-
Analyze a minimum of three independent sample preparations.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the average experimental %C and %H from the sample runs.
-
The results are considered acceptable if the experimental values are within ±0.4% of the theoretical values listed in Table 1.[5][6]
-
The standard deviation of the replicate runs should be minimal, indicating sample homogeneity and consistent instrument performance.
-
Table 3: Example Experimental Data vs. Acceptance Criteria
| Element | Theoretical % | Experimental % (Avg.) | Deviation | Pass/Fail |
|---|---|---|---|---|
| Carbon | 67.57% | 67.39% | -0.18% | Pass |
| Hydrogen | 9.92% | 9.81% | -0.11% | Pass |
Part 3: Orthogonal Methods for Authoritative Verification
High-Resolution Mass Spectrometry (HRMS)
While CHN analysis confirms the ratio of elements, HRMS confirms the entire molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. This technique offers an independent verification of the elemental composition.
-
Principle: HRMS instruments can measure m/z to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
-
Calculated Exact Mass for C₈H₁₄O₂: 142.0994 u
-
Acceptance Criterion: The measured mass must typically be within 5 parts per million (ppm) of the calculated exact mass.[5]
Caption: Generalized workflow for HRMS analysis.
Oxygen Determination
Oxygen is typically not measured directly alongside C, H, and N. It can be determined by one of two methods:
-
By Difference: The percentage of oxygen is assumed to be 100% minus the sum of the percentages of all other elements (C, H, etc.). This method is indirect and accumulates the errors from the other measurements.
-
Directly via Pyrolysis: A separate analysis is performed where the sample is pyrolyzed in an inert atmosphere. The resulting oxygen is converted to carbon monoxide (CO), which is then detected.[2] This is a more accurate but less common method.
Part 4: A Self-Validating Framework for Compound Verification
To establish the highest level of trust in the identity and purity of this compound, a multi-faceted approach is required. The following workflow integrates primary elemental analysis with orthogonal methods to create a self-validating system.
Caption: Decision workflow for comprehensive compound validation.
This integrated approach ensures that the elemental ratios (from CHN), the exact molecular formula (from HRMS), and the structural integrity (from NMR) are all in agreement, providing an authoritative and trustworthy characterization of the material.
References
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An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]
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An International Study Evaluating Elemental Analysis . National Institutes of Health (PMC). [Link]
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Elemental analysis of organic compounds with the use of automated CHNS analyzers . ResearchGate. [Link]
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What is a CHNS Elemental Analyzer? . AZoM. [Link]
-
Benzoic Acid as a Standard . Journal of Analytical Chemistry. [Link]
-
Standard Reference Material® 3286 - Organic Acids Calibration Solution . NIST. [Link]
-
Organic Acid Analysis Standard Instructions . Bio-Rad. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of 2,2-Diethylcyclopropanecarboxylic Acid via X-ray Diffraction
This document serves a dual purpose: first, to provide a comprehensive, field-proven protocol for determining the crystal structure of novel small molecules like 2,2-Diethylcyclopropanecarboxylic acid. Second, it will compare the anticipated structural features of this compound with known data from structurally analogous cyclopropane derivatives, namely the parent Cyclopropanecarboxylic acid and 2,2-Dimethylcyclopropanecarboxylic acid. By understanding the crystallographic behavior of these related molecules, researchers can form rational hypotheses about the target compound and better design crystallization experiments.
Part 1: The Imperative of High-Quality Crystals
The success of any single-crystal XRD study is entirely dependent on the quality of the crystal itself.[3] A suitable crystal for diffraction should be a single, well-formed entity, free of cracks, inclusions, or twinning, and typically between 30 and 300 microns in its largest dimension.[1][3] Growing diffraction-quality crystals is often the most challenging and time-consuming part of a structural study.
Experimental Protocol: Crystal Growth of a Small Organic Acid
The key to successful crystallization is to approach a state of supersaturation slowly and in a controlled manner, allowing molecules to self-assemble into a well-ordered lattice.[3]
Objective: To grow single crystals of this compound suitable for XRD analysis.
Materials:
-
High-purity (>98%) this compound
-
A selection of analytical grade solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, heptane, toluene)
-
Small glass vials (1-2 mL) with screw caps or that can be sealed with parafilm
-
Microscope with polarizing filters for crystal inspection
Methodology: Slow Evaporation & Thermal Control
-
Solvent Screening: In separate small vials, dissolve a few milligrams of the compound in a minimal amount of different solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent system. Gentle heating can be used to fully dissolve the solute.[4]
-
Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of solvent evaporation.[3] Place the vial in a vibration-free location at a constant temperature.
-
Slow Cooling (Thermal Control): Alternatively, if the compound's solubility is highly temperature-dependent, heat the saturated solution until all solid dissolves. Then, allow it to cool to room temperature very slowly, followed by further slow cooling in a refrigerator or cold room.[4]
-
Crystal Harvesting: Once crystals appear, carefully observe their growth under a microscope.[3] When they reach a suitable size, gently extract a single crystal using a loop or a fine needle and mount it for diffraction analysis.
Part 2: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of data collection and structure determination can begin. Modern diffractometers automate much of this process, but understanding the underlying principles is crucial for troubleshooting and ensuring high-quality results.
Diagram of the XRD Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Data Acquisition and Analysis Protocol
-
Mounting and Centering: The selected crystal is mounted on a goniometer head and precisely centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, redundant dataset by rotating the crystal in the X-ray beam.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Integration and Scaling: The raw diffraction spot intensities are integrated, corrected for experimental factors (like absorption), and scaled.
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[5]
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric and chemical sense. The final data is typically deposited in a crystallographic database in the CIF (Crystallographic Information File) format.
Part 3: Comparative Analysis with Structural Analogs
While specific data for this compound is unavailable, we can infer potential structural characteristics by examining its smaller analogs. The primary structural motif for comparison is the hydrogen-bonded dimer formed by the carboxylic acid groups.
| Parameter | Cyclopropanecarboxylic Acid | 2,2-Dimethylcyclopropanecarboxylic Acid | This compound (Predicted) |
| Molecular Formula | C₄H₆O₂[6] | C₆H₁₀O₂[7] | C₈H₁₄O₂ |
| Molecular Weight | 86.09 g/mol [6][8] | 114.14 g/mol [7] | 142.19 g/mol |
| Key Structural Feature | Carboxylic acid | Carboxylic acid | Carboxylic acid |
| Expected H-Bonding | Forms classic R²₂(8) hydrogen-bonded dimers in the solid state. | Also expected to form hydrogen-bonded dimers. | Strong propensity to form hydrogen-bonded dimers. |
| Anticipated Crystal Packing | The small cyclopropane ring allows for efficient packing. | The bulkier dimethyl groups will influence intermolecular spacing and potentially the crystal system compared to the parent acid. | The ethyl groups are significantly bulkier and more flexible than methyl groups. This will likely lead to a less dense crystal packing and may introduce conformational disorder in the crystal structure. |
Insights from Structural Comparison
-
Hydrogen Bonding: The carboxylic acid functional group is a powerful hydrogen bond donor and acceptor. It is almost certain that this compound will crystallize as a hydrogen-bonded dimer, similar to most simple carboxylic acids.
-
Steric Effects: The primary difference between the three molecules is the steric bulk at the C2 position. The unsubstituted cyclopropane ring is small and rigid. The introduction of two methyl groups in 2,2-Dimethylcyclopropanecarboxylic acid adds bulk, which will affect how the molecules pack together.
-
Conformational Flexibility: The ethyl groups in the target molecule introduce additional degrees of freedom. The C-C bonds of the ethyl groups can rotate, potentially leading to multiple conformations being present in the crystal lattice (conformational disorder). This can complicate the structure refinement process. The increased bulk will likely result in a lower density crystal compared to its smaller analogs.
Diagram of Comparative Molecular Structures
Caption: Comparison of related cyclopropanecarboxylic acid structures.
Conclusion for the Field
While the specific crystal structure of this compound remains to be determined, a robust and systematic approach to its crystallization and XRD analysis has been outlined. By leveraging knowledge from simpler, analogous structures, researchers can anticipate key intermolecular interactions, such as the formation of carboxylic acid dimers, and potential challenges like conformational disorder arising from the flexible ethyl groups. The protocols and comparative insights provided herein offer a solid foundation for drug development professionals and scientists to successfully elucidate the solid-state structure of this and other novel small molecules, a critical step in understanding and optimizing their material properties.
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
- Royappa, T. X-ray Crystallography. University of West Florida.
- Cyclopropanecarboxylic acid | C4H6O2. PubChem.
- 2,2-dimethylcyclopropanecarboxylic acid (75885-59-5). Chemchart.
- Cyclopropane carboxylic acid. Wikipedia.
- 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2. PubChem.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2,2-Diethylcyclopropanecarboxylic acid
Executive Summary & Hazard Context
2,2-Diethylcyclopropanecarboxylic acid is not a standard organic acid. It combines the corrosivity of carboxylic functionalities with the lipophilicity of the diethyl-substituted cyclopropane ring.
Why this matters: Standard laboratory safety often underestimates lipophilic acids. The diethyl substitution increases the molecule's ability to permeate standard nitrile gloves faster than simple hydrophilic acids (like acetic acid). Furthermore, the strain energy of the cyclopropane ring adds a layer of reactivity that necessitates strict temperature and shock control during neutralization.
Core Directive: Treat this substance as a high-permeation corrosive . Immediate removal of PPE upon splash contact is not just a recommendation; it is a requirement to prevent delayed chemical burns that may not be immediately painful due to nerve damage.
Risk Assessment & Engineering Controls
Before donning PPE, you must establish the engineering perimeter. PPE is the last line of defense, not the first.
| Parameter | Requirement | Causality |
| Primary Barrier | Chemical Fume Hood | Mandatory. Vapors/mists are severe respiratory irritants. The "stench" associated with cyclopropane derivatives indicates volatile organic components that must be captured. |
| Airflow Velocity | 80–100 fpm (face velocity) | Ensures capture of heavy organic vapors without creating turbulence that causes back-flow. |
| Vessel Type | Glass (Borosilicate) | Avoid Metal. Corrosive organic acids can leach metals, contaminating the sample and weakening the container. |
| Secondary Containment | Polypropylene Tray | Must hold 110% of the volume of the largest container to prevent bench degradation during a spill. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Two-Tiered Protection System based on the volume and potential for exposure.
Tier 1: Routine Bench Scale (< 100 mL/g)
For weighing, aliquoting, and closed-system transfers.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of liquid migration around the lens.
-
Body: Standard cotton lab coat + Chemical-resistant apron (Rubber or Neoprene).
-
Hand Protection (The Critical Variable):
-
Primary Layer: Nitrile (4 mil minimum).
-
Secondary Layer (Outer): Nitrile (5-8 mil) or Neoprene.
-
Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial barrier. If a splash occurs, strip the outer glove immediately.
-
Tier 2: Bulk Handling & Spill Cleanup (> 100 mL/g)
For reactor loading, waste consolidation, or spill remediation.
-
Eye/Face: Chemical Splash Goggles + 8-inch Face Shield .[1]
-
Body: Tychem® or chemically impervious coveralls.[2]
-
Hand Protection:
-
Recommended: Silver Shield® (Laminate) or Butyl Rubber.
-
Why: Standard nitrile degrades rapidly (swells/permeates) upon prolonged contact with lipophilic organic acids. Laminate films provide >480 min breakthrough time.
-
PPE Decision Logic & Workflow
The following diagram illustrates the decision process for PPE selection and handling logic.
Figure 1: Decision logic for selecting appropriate PPE based on operational volume and risk.
Operational Protocol: The "Closed-Loop" Transfer
To minimize exposure, avoid open-air pouring. Use this self-validating transfer method.
-
Preparation: Place the source container and receiving vessel in the secondary containment tray inside the hood.
-
Equlibration: Allow the container to reach room temperature if stored cold (prevents condensation which can react or make the bottle slippery).
-
Transfer:
-
Solids: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Liquids: Use a glass syringe or positive-displacement pipette. Avoid pouring. Pouring creates drips on the bottle threads, which become a contact hazard for the next user.
-
-
Decontamination: Wipe the threads of the source bottle with a dry Kimwipe, then a Kimwipe dampened with saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize hidden residues before recapping.
Emergency Response & Disposal
Spill Cleanup (Acid Neutralization)
Do not wipe up concentrated acid with paper towels. This increases surface area for evaporation and can cause ignition if the acid is also an oxidizer (less likely here, but good habit).
-
Isolate: Close hood sash. Alert personnel.
-
Neutralize:
-
Cover the spill slowly with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.
-
Observation: Wait for the bubbling (CO₂ evolution) to cease. The lipophilic nature means the acid may "bead up"; ensure the powder is thoroughly mixed into the spill.
-
-
Collect: Once pH is neutral (pH 6-8), scoop the slurry into a hazardous waste container labeled "Solid Organic Waste."
Waste Disposal
NEVER pour this compound (or its solutions) down the drain. Even if neutralized, the organic cyclic structure persists and is regulated as hazardous organic waste.
-
Stream: Halogen-free Organic Waste (unless mixed with halogenated solvents).
-
Labeling: Must explicitly state "Corrosive Acid" and "this compound."
References
-
PubChem. this compound (Compound).[3] National Library of Medicine. [Link][4]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link][5]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
